molecular formula C6H6N2O5 B2541629 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid CAS No. 128043-82-3

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

カタログ番号: B2541629
CAS番号: 128043-82-3
分子量: 186.123
InChIキー: DBEMFGLKJCRBRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H6N2O5 and its molecular weight is 186.123. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5/c1-7-4(11)5(12)8(6(7)13)2-3(9)10/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEMFGLKJCRBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Pharmacological Applications of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (commonly referred to as 3-carboxymethyl-1-methylparabanic acid) is a specialized parabanic acid derivative with significant therapeutic potential. As a targeted inhibitor of 3-deoxyglucosone (3-DG) production, it plays a critical role in mitigating the downstream formation of Advanced Glycation End-products (AGEs)[1]. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic pathways, and a self-validating synthetic protocol designed for drug development professionals and synthetic chemists.

Structural and Physicochemical Profiling

The core scaffold of the molecule is based on imidazolidine-2,4,5-trione (parabanic acid). The presence of three adjacent carbonyl groups renders the heterocyclic ring highly electron-deficient. In this derivative, the N1 and N3 positions are fully substituted with a carboxymethyl group and a methyl group, respectively. This dual substitution eliminates the acidic N-H protons typical of native parabanic acid, altering its solubility profile and enhancing its stability against nucleophilic attack, while providing a crucial carboxylic acid moiety for target binding.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid
Common Synonyms 3-Carboxymethyl-1-methylparabanic acid[2]
Chemical Formula C₆H₆N₂O₅
Molecular Weight 186.12 g/mol
Core Scaffold Imidazolidine-2,4,5-trione (Parabanic Acid)
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 5 (Oxygen atoms)

Mechanistic Grounding: The Maillard Reaction and 3-DG Inhibition

The Maillard reaction is a non-enzymatic glycation process occurring between reducing sugars (e.g., glucose) and the free amino groups of proteins[1]. While initial stages form reversible Schiff bases and Amadori products, the advanced stages lead to the generation of 3-deoxyglucosone (3-DG) , a highly reactive dicarbonyl intermediate[1].

3-DG acts as a primary crosslinking agent for proteins with slow metabolic turnover, such as collagen, elastin, myelin, and lens crystallins[1]. This crosslinking denatures the proteins, driving the pathogenesis of aging and diabetic complications (including neuropathy, nephropathy, and retinopathy)[1].

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid functions as a potent inhibitor of 3-DG production[2]. By blocking this critical node, the compound arrests the cascade before irreversible AGEs can form, protecting structural proteins even in environments where normoglycemia has been restored but prior glycation damage persists[1].

G Glucose Reducing Sugars (e.g., Glucose) Schiff Schiff Base Formation Glucose->Schiff Proteins Slow-Turnover Proteins (Collagen, Myelin) Proteins->Schiff Amadori Amadori Products Schiff->Amadori Rearrangement ThreeDG 3-Deoxyglucosone (3-DG) Highly Reactive Dicarbonyl Amadori->ThreeDG Degradation AGEs Advanced Glycation End-Products (AGEs) ThreeDG->AGEs Protein Crosslinking Inhibitor 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid Inhibitor->ThreeDG Inhibits Production

Fig 1. Inhibition of 3-DG production in the Maillard reaction pathway.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid with high purity, the most reliable route is the controlled N-alkylation of 1-methylparabanic acid[3], followed by selective ester hydrolysis.

G SM 1-Methylparabanic Acid Deprot Deprotonation (K2CO3 / DMF) SM->Deprot Alkylation Alkylation (Ethyl Bromoacetate) Deprot->Alkylation Intermediate Ethyl Ester Intermediate Alkylation->Intermediate Hydrolysis Saponification (NaOH, then HCl) Intermediate->Hydrolysis Product Target Compound (Free Acid) Hydrolysis->Product

Fig 2. Step-by-step synthetic workflow for the target parabanic acid derivative.

Step 1: N-Alkylation (Ethyl Ester Formation)
  • Procedure: Dissolve 1-methylparabanic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 15 minutes at room temperature. Dropwise add Ethyl Bromoacetate (1.2 eq). Stir for 4 hours.

  • Causality & Logic: DMF is selected as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the deprotonated parabanic acid nitrogen. Ethyl bromoacetate is used instead of free bromoacetic acid to prevent the base from being consumed by the carboxylic acid, which would form a carboxylate anion and drastically reduce the electrophilicity of the alkyl halide. K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature base-catalyzed ring-opening of the sensitive trione core.

  • Validation System: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material spot confirms complete alkylation. Quench with water and extract with ethyl acetate to isolate the intermediate.

Step 2: Controlled Saponification
  • Procedure: Dissolve the isolated ethyl ester intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water. Cool to 0–5 °C in an ice bath. Slowly add 1.0 M Sodium Hydroxide (NaOH, 1.05 eq) dropwise. Stir for 2 hours at 0–5 °C.

  • Causality & Logic: The imidazolidine-2,4,5-trione ring is highly electrophilic. If saponification is performed at room temperature or with excess base, the C4-N or C5-N bonds will cleave, degrading the core into oxaluric acid derivatives. Therefore, hydrolysis must be performed under strict temperature control (0–5 °C) using only a slight stoichiometric excess of base. THF ensures the organic intermediate remains fully dissolved during the aqueous reaction.

  • Validation System: Monitor the pH of the solution. Once the ester is fully consumed, acidify the aqueous layer to pH 2 using 1.0 M HCl. The target compound, 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, will spontaneously precipitate as a white solid due to its low solubility in highly acidic aqueous media. Filter and dry under vacuum to achieve the final validated product.

Pharmacological Efficacy and Clinical Relevance

The pharmacological utility of parabanic acid derivatives lies in their ability to intervene in chronic, slow-progressing metabolic damage.

Table 2: Pharmacological Profile

ParameterDescription
Primary Target 3-Deoxyglucosone (3-DG)[1]
Mechanism of Action Inhibition of 3-DG production / Maillard intermediate blockade[2]
Pathological Context Advanced Glycation End-products (AGEs) accumulation[1]
Clinical Indications Diabetic neuropathy, nephropathy, retinopathy, arteriosclerosis[1]
Target Proteins Protected Collagen, elastin, myelin, LDL, serum albumin (Slow-turnover)[1]

Because proteins with slow metabolic turnover can become crosslinked even when blood sugar levels are normal, 3-DG inhibitors like 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid offer a therapeutic avenue for age-related deterioration and advanced diabetic complications that are not resolved merely by glycemic control[1].

References

  • [3] Chemical Investigation of the Calcareous Marine Sponge Pericharax heteroraphis, Clathridine-A Related Derivatives Isolation, Synthesis and Osteogenic Activity. MDPI. URL:

  • [2] EP0855182A1 - 3-Deoxyglucosone production inhibitor. Google Patents. URL:

  • [1] US6040326A - 3-deoxyglucosone production inhibitor. Google Patents. URL:

Sources

Spectroscopic data of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Introduction: A Predictive Approach to Spectroscopic Characterization

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. This guide focuses on 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, a molecule of interest for its potential applications derived from its complex functional group array.

As this compound is not extensively characterized in publicly available literature, this document presents a comprehensive, predictive analysis of its spectroscopic data. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous molecules, we can construct a highly accurate, theoretical spectroscopic profile. This guide is designed for researchers, scientists, and drug development professionals, providing not only the predicted data but also the underlying scientific rationale and field-proven experimental protocols for its eventual empirical validation.

Molecular Structure and Analysis

The foundational step in predicting spectroscopic data is a thorough analysis of the molecule's structure.

Caption: Molecular structure of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.

Key functional groups and structural features:

  • Imidazolidine-2,4,5-trione Ring: A five-membered heterocyclic ring with three carbonyl groups. These electron-withdrawing groups will significantly influence the chemical shifts of adjacent nuclei.

  • N-Methyl Group (-CH₃): A methyl group attached to one of the ring nitrogens (N3).

  • N-Acetic Acid Moiety (-CH₂COOH): An acetic acid group attached to the other ring nitrogen (N1), featuring a methylene group and a carboxylic acid.

Predicted ¹H NMR Spectrum

Proton NMR spectroscopy provides information on the number of different types of protons and their connectivity. For this molecule, we anticipate three distinct signals in the proton NMR spectrum, plus a fourth signal for the acidic proton which may be broad or exchangeable.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11-13 Broad Singlet 1H COOH The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[1]
~4.2 - 4.5 Singlet 2H N-CH₂ -COOH The methylene protons are adjacent to a nitrogen atom and a carboxylic acid group, both of which are electron-withdrawing. This deshielding effect shifts the signal significantly downfield. No adjacent protons result in a singlet.

| ~2.9 - 3.2 | Singlet | 3H | N-CH₃ | The methyl protons are attached to a nitrogen atom within the electron-poor trioxo-imidazolidine ring, causing a downfield shift compared to a simple alkyl amine. The signal is a singlet due to the absence of neighboring protons. |

Predicted ¹³C NMR Spectrum

Carbon NMR provides a direct look at the carbon skeleton. Due to the molecule's symmetry, we expect to see six distinct signals corresponding to the six unique carbon environments.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170 - 175 C OOH The carbonyl carbon of the carboxylic acid typically resonates in this region.[2][3]
~160 - 168 N-(C =O)-N The C2 carbonyl carbon, situated between two nitrogen atoms, is expected in this range, typical for ureide-type carbons.
~150 - 158 (C =O)-C=(O) The C4 and C5 carbonyl carbons of the imidazolidine ring are in a highly electron-deficient environment, leading to a significant downfield shift. They may appear as two distinct signals or as a single, broader signal depending on the local electronic environment.[4]
~45 - 50 N-C H₂-COOH The methylene carbon is attached to a nitrogen and a carbonyl group, placing it in this characteristic downfield region.[5]

| ~25 - 30 | N-C H₃ | The N-methyl carbon signal is expected in this range, consistent with methyl groups on nitrogen atoms in heterocyclic systems.[6] |

Predicted Infrared (IR) Spectrum

IR spectroscopy is invaluable for identifying functional groups based on their vibrational frequencies. The spectrum of this molecule is expected to be dominated by strong absorptions from its multiple carbonyl groups and the carboxylic acid's hydroxyl group.

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr or ATR)

Predicted Frequency (cm⁻¹) Intensity Vibration Type Functional Group Rationale
2500 - 3300 Strong, Very Broad O-H stretch Carboxylic Acid This characteristic broad absorption is due to strong hydrogen bonding of the carboxylic acid dimers.[7][8]
~1780, ~1740, ~1710 Strong, Sharp C=O stretch Imidazolidine-trione & Carboxylic Acid Multiple strong carbonyl absorptions are expected. The three ring carbonyls and the acid carbonyl will likely produce a complex, overlapping set of intense peaks. Cyclic imide carbonyls often show multiple bands.[9] The acid C=O typically appears around 1710 cm⁻¹.[9]
1320 - 1210 Medium C-O stretch Carboxylic Acid This band is characteristic of the C-O single bond in a carboxylic acid.[8]

| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid | In-plane bending of the O-H group contributes to absorption in this region.[8] |

Predicted Mass Spectrum (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like this one, typically yielding the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻. The predicted fragmentation pattern helps to confirm the molecular structure.

  • Molecular Formula: C₆H₆N₂O₅

  • Molecular Weight: 186.12 g/mol

  • Predicted [M+H]⁺: m/z 187.03

  • Predicted [M-H]⁻: m/z 185.02

Major Predicted Fragmentation Pathways ([M+H]⁺):

The primary fragmentation is expected to involve the loss of stable neutral molecules from the protonated parent ion.

M [M+H]⁺ m/z = 187.03 F1 [M+H - H₂O]⁺ m/z = 169.02 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z = 142.04 M->F2 - HCOOH (46 Da) F3 [M+H - CO - COOH]⁺ m/z = 114.04 F2->F3 - CO (28 Da) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh ~5-10 mg of pure, dry sample NMR_Prep Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) Prep->NMR_Prep MS_Prep Prepare a ~10 µg/mL solution in MeOH or ACN Prep->MS_Prep IR_Prep Prepare KBr pellet or apply directly to ATR crystal Prep->IR_Prep NMR_Acq Acquire ¹H, ¹³C, and 2D NMR spectra NMR_Prep->NMR_Acq MS_Acq Acquire ESI-MS and MS/MS spectra MS_Prep->MS_Acq IR_Acq Acquire FT-IR spectrum IR_Prep->IR_Acq Analysis Process and analyze all spectra NMR_Acq->Analysis MS_Acq->Analysis IR_Acq->Analysis Structure Confirm or Elucidate Structure Analysis->Structure

Sources

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid and its derivatives. These compounds, built upon the parabanic acid (imidazolidine-2,4,5-trione) core, are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including potential applications as anticonvulsants and pharmaceuticals for treating diabetic complications.[1][2] This document delves into the strategic considerations behind the synthesis, detailed experimental protocols, and the characterization of these molecules, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of N-1 Substituted Parabanic Acid Derivatives

Parabanic acid, or imidazolidine-2,4,5-trione, is a heterocyclic compound that has garnered considerable attention from the scientific community.[1] Its derivatives are known to possess a wide range of biological activities, including herbicidal, plant growth regulating, and fungicidal properties.[1] The introduction of an acetic acid moiety at the N-1 position of the 3-methylparabanic acid core creates a molecule with potential for further functionalization and interaction with biological targets. The carboxylic acid group can act as a handle for forming amides, esters, and other derivatives, or it can serve as a key pharmacophoric element.

The synthesis of these derivatives requires a strategic approach, typically involving the initial formation of the parabanic acid ring, followed by the introduction of the desired substituents. This guide will focus on a logical and efficient synthetic route to 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, suggests a two-step approach. The primary disconnection is at the N-1-C bond of the acetic acid side chain, leading to 3-methylparabanic acid and a two-carbon electrophile. The second disconnection breaks down the parabanic acid ring into its fundamental building blocks: methylurea and oxalyl chloride.

Retrosynthesis Target 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid Intermediate1 Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate Target->Intermediate1 Ester Hydrolysis Intermediate2 3-Methylparabanic acid Intermediate1->Intermediate2 N-Alkylation StartingMaterial3 Ethyl bromoacetate Intermediate1->StartingMaterial3 N-Alkylation StartingMaterial1 Methylurea Intermediate2->StartingMaterial1 Cyclization StartingMaterial2 Oxalyl Chloride Intermediate2->StartingMaterial2 Cyclization

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway highlights the key transformations required:

  • Cyclization: Formation of the 3-methylparabanic acid core.

  • N-Alkylation: Introduction of the acetic acid ester side chain at the N-1 position.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid.

The choice of an ethyl ester of the acetic acid side chain in the intermediate step is strategic. Ethyl bromoacetate is a commercially available and reactive electrophile suitable for N-alkylation.[3] The resulting ester is generally more amenable to purification by standard techniques like column chromatography and serves as a stable precursor to the final acid.

Synthesis of the 3-Methylparabanic Acid Core

The foundational step in this synthesis is the construction of the 3-methyl-2,4,5-trioxoimidazolidine ring. This is reliably achieved through the cyclocondensation of methylurea with oxalyl chloride.

Causality Behind Experimental Choices
  • Reactants: Methylurea provides the N-methylated backbone of the heterocyclic ring. Oxalyl chloride is a highly reactive di-acid chloride that readily forms the two carbonyl groups at positions 4 and 5 and the remaining carbonyl at position 2 of the imidazolidine ring.

  • Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is crucial to prevent the hydrolysis of the highly reactive oxalyl chloride.[4]

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the urea and oxalyl chloride, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylparabanic Acid

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a bubbler to maintain an inert atmosphere.

  • Reagent Preparation: A solution of methylurea (1.0 equivalent) in dry THF is prepared.

  • Reaction: The flask containing the methylurea solution is cooled to 0 °C in an ice bath. A solution of oxalyl chloride (1.1 equivalents) in dry THF is added dropwise via the dropping funnel over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-methylparabanic acid.

N-Alkylation to Introduce the Acetic Acid Moiety

With the 3-methylparabanic acid core in hand, the next critical step is the introduction of the acetic acid side chain at the N-1 position. This is achieved through an N-alkylation reaction with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a suitable base.

Rationale for Reagent and Condition Selection
  • Alkylating Agent: Ethyl bromoacetate is a common and effective reagent for this type of alkylation. The bromine atom is a good leaving group, and the ethyl ester protects the carboxylic acid functionality during the reaction.

  • Base: A non-nucleophilic base is required to deprotonate the N-1 position of the parabanic acid, rendering it nucleophilic for the subsequent attack on the ethyl bromoacetate. Potassium carbonate (K2CO3) is a mild and effective base for this transformation, often used in polar aprotic solvents like acetonitrile or acetone.[3] Sodium hydride (NaH) in an aprotic solvent like THF can also be used for a more forceful deprotonation.

  • Solvent: The choice of solvent is critical. Acetonitrile or acetone are good choices when using potassium carbonate as they are polar enough to dissolve the reactants and facilitate the reaction. Dry THF is the solvent of choice when using sodium hydride.

N-Alkylation cluster_0 N-Alkylation of 3-Methylparabanic Acid 3-Methylparabanic acid 3-Methylparabanic acid Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate 3-Methylparabanic acid->Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate 1. Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate 2. Base (K2CO3) Base (K2CO3) Base (K2CO3)->Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate 3. Reflux Solvent (Acetonitrile) Solvent (Acetonitrile) Solvent (Acetonitrile)->Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate

Caption: Workflow for the N-alkylation step.

Detailed Experimental Protocol

Step 2: Synthesis of Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate

  • Reaction Setup: A round-bottom flask is charged with 3-methylparabanic acid (1.0 equivalent), potassium carbonate (1.5-2.0 equivalents), and acetonitrile.

  • Addition of Alkylating Agent: Ethyl bromoacetate (1.1-1.2 equivalents) is added to the suspension.

  • Reaction: The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours. The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate.

Hydrolysis to the Final Acetic Acid Derivative

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under basic or acidic conditions, though basic hydrolysis followed by acidification is more common.

Mechanistic Considerations

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Detailed Experimental Protocol

Step 3: Synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

  • Reaction Setup: The purified ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate (1.0 equivalent) is dissolved in a mixture of ethanol and water.

  • Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents), is added to the solution. The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

  • Acidification: The reaction mixture is cooled in an ice bath, and a mineral acid, such as hydrochloric acid, is added dropwise until the pH of the solution is acidic (pH ~2).

  • Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum. If necessary, the product can be further purified by recrystallization.

Characterization and Data

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following table summarizes the expected analytical data.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
3-Methylparabanic acid C₄H₄N₂O₃128.09~3.0 (s, 3H, N-CH₃), ~8.5 (br s, 1H, N-H)~25 (N-CH₃), ~155 (C=O), ~165 (C=O)
Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate C₈H₁₀N₂O₅214.18~1.2 (t, 3H, OCH₂CH₃), ~3.0 (s, 3H, N-CH₃), ~4.2 (q, 2H, OCH₂CH₃), ~4.3 (s, 2H, N-CH₂CO)~14 (OCH₂CH₃), ~25 (N-CH₃), ~45 (N-CH₂CO), ~62 (OCH₂CH₃), ~155 (C=O), ~165 (C=O), ~170 (C=O, ester)
2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid C₆H₆N₂O₅186.12~3.0 (s, 3H, N-CH₃), ~4.3 (s, 2H, N-CH₂CO), ~10.0 (br s, 1H, COOH)~25 (N-CH₃), ~45 (N-CH₂CO), ~155 (C=O), ~165 (C=O), ~172 (C=O, acid)

Note: The exact chemical shifts (δ) may vary depending on the solvent and instrument used.

Conclusion and Future Perspectives

The synthesis of 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid presented in this guide is a robust and logical approach that can be readily implemented in a research or drug development setting. The modular nature of this synthesis allows for the preparation of a wide array of derivatives by varying the starting urea and the alkylating agent. This flexibility is crucial for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of this class of compounds. Further research into the development of more sustainable and efficient synthetic methods, such as one-pot procedures or flow chemistry applications, could further enhance the accessibility of these valuable molecules.

References

  • Choi, S. K., Lee, S. G., Jung, D. I., & Hahn, J. T. (2012). Synthesis and Decomposition of Parabanic Acid Derivatives. Asian Journal of Chemistry, 24(8), 3461-3464.
  • El-Nassan, H. B. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103473.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103473.
  • ResearchGate. (n.d.). Distribution of alkylation products from reaction of 8 or 11 with ethyl bromoacetate under different basic conditions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid. Retrieved from [Link]

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein journal of organic chemistry, 4, 42.
  • National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). U.S. Department of Health and Human Services.
  • Tortoioli, S., Friedli, A., Prud'homme, A., Richard-Bildstein, S., Kohler, P., Abele, S., & Vilé, G. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry, 64(6), 2999-3006.
  • Google Patents. (n.d.). US6399809B1 - Process for the preparation of amino acid derivatives.
  • de Fátima, Â., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & da Rocha, L. K. M. (2010).
  • Ali, M. I., El-Sayed, A. A., & Hammouda, M. (2024). Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. Medicinal Chemistry Research, 33(1), 89-106.

Sources

Methodological & Application

Application Note: A Framework for In Vitro Profiling of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a novel small molecule belonging to the parabanic acid derivative family. The imidazolidine-2,4,5-trione core is a notable heterocyclic scaffold, and derivatives have been investigated for a range of biological activities, including potential anticonvulsant properties by modulating GABA levels.[1][2] The presence of a carboxylic acid moiety suggests potential for specific interactions with biological targets, such as enzyme active sites or receptors.

As with any novel compound, a systematic and robust in vitro evaluation is the foundational step in characterizing its biological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial characterization of this compound. The protocols herein detail essential preliminary steps, including compound handling, solubility assessment, and a primary cytotoxicity screen. This systematic approach is crucial for generating reliable and reproducible data in subsequent, more specific functional assays.[3]

Initial Compound Handling and Stock Solution Preparation

The accuracy of in vitro experiments begins with the correct preparation of the test compound. This section outlines the critical steps for preparing a high-concentration stock solution, which serves as the starting point for all subsequent dilutions.

2.1 Materials

  • 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

2.2 Expertise & Experience: The Choice of Solvent Dimethyl sulfoxide (DMSO) is recommended as the initial solvent of choice due to its status as a "universal solvent" capable of dissolving most small molecules for in vitro screening.[4][5] However, it is crucial to acknowledge that DMSO can exhibit cellular toxicity at higher concentrations, typically above 0.5%-1%.[6][7] Therefore, all experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the highest concentration of the test compound. This practice ensures that any observed cellular effects are attributable to the compound itself and not the solvent.[7] For some sensitive cell lines, DMSO concentrations should be kept below 0.1%.[8]

2.3 Protocol: Preparation of a 50 mM Master Stock Solution

  • Calculation: Determine the mass of the compound required. For a 50 mM stock in 1 mL of DMSO (assuming a hypothetical molecular weight of 214.13 g/mol ): Mass (g) = 50 mmol/L * 0.001 L * 214.13 g/mol = 0.0107 g (or 10.7 mg)

  • Weighing: Accurately weigh the calculated amount of the compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of cell culture-grade DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contaminants or undissolved particulates.

  • Aliquoting & Storage: Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Preliminary Assessment: Kinetic Aqueous Solubility

Low aqueous solubility is a common cause of unreliable results in in vitro assays.[9][10] Before proceeding to cell-based experiments, it is essential to determine the maximum concentration at which the compound remains soluble in the aqueous environment of the cell culture medium. This "kinetic solubility" test helps prevent compound precipitation, which can lead to inaccurate dose-response curves and confound data interpretation.[11]

3.1 Protocol: Shake-Flask Method for Kinetic Solubility

  • Prepare Dilutions: From the 50 mM DMSO stock, prepare a serial dilution series (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM) in DMSO.

  • Spike into Medium: Add 2 µL of each DMSO dilution into 98 µL of pre-warmed, serum-containing cell culture medium in a 96-well plate. This represents a 1:50 dilution, resulting in final compound concentrations of 200 µM, 100 µM, 20 µM, 10 µM, and 2 µM, with a final DMSO concentration of 2%.

  • Incubation: Seal the plate and place it on an orbital shaker at room temperature for 2 hours.[12]

  • Visual Inspection: After incubation, visually inspect each well against a light source for any signs of cloudiness or precipitate. Also, examine the wells under a microscope.

  • Quantification (Optional): For a more precise measurement, the samples can be filtered through a 0.45 µm filter plate, and the concentration of the soluble compound in the filtrate can be quantified using LC-MS or UV-Vis spectroscopy.[9][13]

  • Determination: The highest concentration that remains clear is considered the kinetic solubility limit under these conditions. This concentration should guide the selection of the top dose for subsequent cell-based assays.

Observation Interpretation Action
Clear SolutionCompound is soluble at this concentration.Can be used in cell-based assays.
Hazy/CloudyCompound may be forming a colloid or fine precipitate.Use with caution; may not be fully bioavailable.
Visible PrecipitateCompound has precipitated out of solution.Do not use this concentration or higher.

Foundational Assay: Cytotoxicity Profiling

The first step in characterizing the biological activity of a novel compound is to determine its effect on cell viability.[3] A cytotoxicity assay establishes the concentration range at which the compound is toxic to cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value. This information is critical for designing subsequent functional assays, ensuring that observed effects are not simply a consequence of cell death.[14][15]

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14]

4.1 Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere (e.g., 24 hours) seed->adhere treat_cells Treat cells with compound (e.g., 24-72 hours) adhere->treat_cells prep_compound Prepare serial dilutions of compound prep_compound->treat_cells add_mtt Add MTT reagent (Incubate 3-4 hours) treat_cells->add_mtt solubilize Add solubilization buffer (e.g., DMSO) add_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs calc Calculate % Viability vs. Vehicle Control read_abs->calc plot Plot Dose-Response Curve & Determine IC50 calc->plot

Caption: General workflow for in vitro cytotoxicity screening.

4.2 Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells reach ~70-80% confluency) at 37°C in a 5% CO2 humidified incubator.[3]

  • Compound Preparation: Prepare 2X final concentrations of the compound by serially diluting the DMSO stock in culture medium. For example, to achieve a final concentration range of 100 µM to 0.1 µM, prepare 200 µM to 0.2 µM solutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Be sure to include:

    • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound dose.

    • Untreated Control: Wells containing cells with fresh medium only.

    • Medium Blank: Wells with medium only (no cells) for background subtraction.

  • Incubation: Return the plate to the incubator for a desired exposure period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[18]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[16]

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Hypothetical Mechanism and Next Steps

The parabanic acid scaffold and its derivatives have been shown to possess a range of biological activities, including antimicrobial and anticonvulsant effects.[1][19][20] For instance, some derivatives have been found to increase brain levels of the inhibitory neurotransmitter GABA, suggesting a potential mechanism of action related to GABAergic modulation.[2]

Based on the cytotoxicity data, further experiments can be designed to elucidate the compound's mechanism of action. If the compound shows significant cytotoxicity, follow-up assays could investigate the mode of cell death (apoptosis vs. necrosis).

5.1 Hypothetical Signaling Pathway The diagram below illustrates a hypothetical pathway where the compound could induce apoptosis. This serves as an example framework for guiding mechanistic studies.

G compound 2-(3-Methyl-2,4,5-trioxo- imidazolidin-1-yl)acetic acid target Hypothetical Target (e.g., Pro-survival Protein Bcl-2) compound->target Inhibition bax Bax/Bak Activation target->bax Blocks mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax->mito cytoC Cytochrome C Release mito->cytoC apaf Apoptosome Formation (Apaf-1, Caspase-9) cytoC->apaf casp3 Caspase-3 Activation (Executioner Caspase) apaf->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical pathway of apoptosis induction.

5.2 Recommended Next Steps

  • Mechanism of Cell Death: Use Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

  • Target Identification: Employ techniques such as thermal shift assays, affinity chromatography, or computational docking to identify potential protein targets.

  • Functional Assays: Based on the compound's structure and any identified targets, design specific functional assays (e.g., enzyme inhibition assays, receptor binding assays, or cell migration assays).

By following this structured, multi-step approach, researchers can build a robust and reliable in vitro data package for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, paving the way for more advanced preclinical development.

References

  • Vertex AI Search. (n.d.). MTT Assay: Assessing Cell Proliferation.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Eppendorf US. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • Abcam. (n.d.). MTT assay protocol.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • García-García, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Le, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Al-Ostath, A., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.
  • BenchChem. (2025). A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Request PDF. (n.d.). Design and synthesis of novel parabanic acid derivatives as anticonvulsants.
  • PubMed. (2020, January 15). Design and synthesis of novel parabanic acid derivatives as anticonvulsants.
  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Kurbatov, S. V., et al. (2023). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. MDPI.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Joosen, M. J. A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.

Sources

Application Notes and Protocols for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Imidazolidine-2,4,5-trione Scaffold

The imidazolidine-2,4,5-trione core, also known as the parabanic acid scaffold, is a recognized privileged structure in medicinal chemistry. Its derivatives, along with the closely related hydantoins (imidazolidine-2,4-diones), have demonstrated a broad spectrum of biological activities. These include applications in oncology, neurology, and infectious diseases.[1][2][3] The compact nature of this heterocyclic system, combined with its capacity for versatile substitutions at the N-1 and N-3 positions, allows for the fine-tuning of physicochemical properties and targeted engagement with a diverse array of biological macromolecules.[1][4]

This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid . While direct experimental data for this particular molecule is not extensively available in the public domain, its structural features—namely the N-1 acetic acid moiety and the N-3 methyl group on the imidazolidine-2,4,5-trione core—suggest a strong rationale for exploring its potential in several key areas of drug discovery. These include, but are not limited to, anticancer, anticonvulsant, and enzyme inhibitory activities.

The protocols outlined herein are based on established methodologies for evaluating compounds with similar structural motifs and are intended to serve as a comprehensive guide for researchers initiating studies on this promising molecule.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₆N₂O₅Calculated
Molecular Weight 186.12 g/mol Calculated
IUPAC Name 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acidN/A
CAS Number Not availableN/A
Predicted LogP -0.8ChemDraw Prediction
Predicted Solubility High in polar solventsBased on structure

Proposed Areas of Application and Rationale

Based on the extensive body of research on imidazolidine-2,4,5-trione and hydantoin derivatives, the following therapeutic areas are proposed for the investigation of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid:

  • Anticancer Activity: Hydantoin derivatives have shown significant potential as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways.[3][5] The trioxo-imidazolidine scaffold offers unique electronic and steric properties that could be exploited for targeted inhibition of cancer-related enzymes or protein-protein interactions.

  • Anticonvulsant Activity: The structural similarity to known anticonvulsant drugs like phenytoin (a hydantoin) and other parabanic acid derivatives makes this compound a candidate for neurological drug discovery.[1][6][7] The N-acetic acid moiety may enhance its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

  • Enzyme Inhibition: The imidazolidine-2,4,5-trione core has been identified as a pharmacophore for the inhibition of various enzymes, including soluble epoxide hydrolase and cholinesterases.[8][9][10] The specific substitution pattern of the target molecule could confer selectivity and potency towards novel enzymatic targets.

Experimental Protocols

PART 1: Synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

The synthesis of N-substituted imidazolidine-2,4,5-triones can be achieved through the cyclization of corresponding ureas with oxalyl chloride.[8][11]

Workflow for the Synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Glycine ethyl ester hydrochloride D Ethyl 2-(3-methylureido)acetate A->D B Methyl isocyanate B->D C Triethylamine C->D Base E Ethyl 2-(3-methylureido)acetate G Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate E->G F Oxalyl chloride F->G H Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate J 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid H->J I LiOH or HCl I->J Hydrolysis

Caption: Synthetic pathway for the target compound.

Step-by-Step Protocol:

  • Synthesis of Ethyl 2-(3-methylureido)acetate:

    • To a stirred solution of glycine ethyl ester hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add methyl isocyanate (1 equivalent) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate:

    • Dissolve ethyl 2-(3-methylureido)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add oxalyl chloride (1.2 equivalents) dropwise.

    • Reflux the reaction mixture for 2 hours.[9]

    • Monitor the reaction by TLC.

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography.

  • Hydrolysis to 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid:

    • Dissolve the ethyl ester from the previous step in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

PART 2: In Vitro Anticancer Activity Evaluation

A primary assessment of the anticancer potential can be performed using a panel of human cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT or resazurin reagent C->D E Incubate for 2-4 hours D->E F Measure absorbance or fluorescence E->F G Calculate IC50 values F->G

Caption: General workflow for cytotoxicity screening.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

    • Replace the media in the wells with the media containing the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • MTT Assay:

    • After 48 or 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12][13][14]

PART 3: Evaluation of Anticonvulsant Activity

Preliminary anticonvulsant activity can be assessed using well-established in vivo models in rodents.[15][16][17]

Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models

  • Animals:

    • Use adult male Swiss albino mice (20-25 g). House them under standard laboratory conditions with free access to food and water. All animal experiments should be conducted in accordance with institutional animal ethics committee guidelines.

  • Drug Administration:

    • Prepare a suspension of the test compound in 0.5% carboxymethyl cellulose (CMC).

    • Administer the compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) to different groups of mice (n=6-8 per group).

    • Administer the vehicle to the control group and a standard anticonvulsant drug (e.g., phenytoin for MES, ethosuximide for PTZ) to a positive control group.

  • Maximal Electroshock (MES) Test:

    • 30 minutes after drug administration, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The absence of this phase is considered as protection.

  • Pentylenetetrazole (PTZ) Test:

    • 30 minutes after drug administration, inject PTZ (e.g., 85 mg/kg, subcutaneous) to induce clonic seizures.

    • Observe the mice for 30 minutes for the onset of clonic convulsions.

    • The absence of clonic seizures for at least 5 seconds is considered as protection.[7]

  • Data Analysis:

    • Calculate the percentage of protection in each group for both tests.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) for active compounds.[18][19]

PART 4: Enzyme Inhibition Assays

The potential of the compound as an enzyme inhibitor can be screened against a panel of relevant enzymes. For instance, based on the activity of related compounds, cholinesterases are a plausible target.[8][10]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound at various concentrations, and 25 µL of AChE solution.

    • Incubate for 15 minutes at 37°C.

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (without inhibitor).

    • Calculate the IC₅₀ value of the compound.

Conclusion

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid represents a novel chemical entity with significant potential for drug discovery, stemming from the well-documented and diverse biological activities of the imidazolidine-2,4,5-trione scaffold. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive preclinical evaluation of this compound. The proposed investigations into its anticancer, anticonvulsant, and enzyme inhibitory properties are grounded in a strong scientific rationale derived from extensive literature on structurally related molecules. Successful execution of these studies will elucidate the therapeutic potential of this compound and may pave the way for the development of new therapeutic agents.

References

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). PubMed. [Link]

  • In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. Global Health. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Cureus. [Link]

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. [Link]

  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. PMC. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. [Link]

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. MDPI. [Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. PMC. [Link]

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI. [Link]

  • Design, Synthesis and Cytotoxic Evaluation of Novel Heterocyclic Thioglycosides. Hilaris Publisher. [Link]

  • Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. PubMed. [Link]

  • Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Synthesis of imidazolidine-2,4,5-triones. * Detailed synthetic... ResearchGate. [Link]

  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PMC. [Link]

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]

  • Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. MDPI. [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. PubMed. [Link]

  • Design and synthesis of novel parabanic acid derivatives as anticonvulsants. ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Design and synthesis of novel parabanic acid derivatives as anticonvulsants. PubMed. [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. HETEROCYCLES. [Link]

  • Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. [Link]

  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. PMC. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. ResearchGate. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Journal of Chemical Education. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis. [Link]

  • Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. The Royal Society. [Link]

Sources

Application Notes and Protocols: Comprehensive NMR Analysis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The imidazolidine core, in particular, is a key feature in a number of pharmaceuticals. Accurate and unambiguous structural elucidation is paramount for understanding its chemical properties, reactivity, and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such small organic molecules, providing detailed information about the chemical environment and connectivity of atoms within the molecule.[1]

This guide provides a comprehensive set of protocols for the complete NMR analysis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's structure. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. We will cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, explaining the rationale behind each step and the interpretation of the resulting data.

Chemical Structure and Atom Numbering

For clarity throughout this document, the following chemical structure and atom numbering scheme for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid will be used:

  • C1, C3, C5: Carbonyl carbons of the imidazolidine ring

  • N2, N4: Nitrogen atoms of the imidazolidine ring

  • C6: Methylene carbon of the acetic acid side chain

  • C7: Carboxylic acid carbon

  • C8: Methyl carbon attached to N4

Part 1: Experimental Protocols

Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

Protocol 1: Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of high-purity 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.[2]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that is unlikely to overlap with the analyte signals. The acidic proton of the carboxylic acid group is also more likely to be observed in DMSO-d₆.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[2]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used as a secondary reference.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

Workflow for NMR Data Acquisition

Caption: Workflow for comprehensive NMR data acquisition.

Protocol 2: 1D NMR Spectroscopy

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum to obtain adequate signal intensity.

  • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.[3][4] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[5] Quaternary carbons (including carbonyls) are not observed in a DEPT-135 spectrum.[3]

Protocol 3: 2D NMR Spectroscopy

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[6][7] Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecular structure.[8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation).[9][10] This is a highly sensitive experiment that is invaluable for assigning carbon signals based on their attached protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[9][11] This experiment is critical for piecing together the carbon skeleton and assigning quaternary carbons.

Part 2: Spectral Data Analysis and Interpretation

The following section describes the expected NMR data for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid and provides a guide for its interpretation.

Predicted ¹H and ¹³C NMR Data

The chemical shifts are influenced by the electronic environment of the nuclei. For instance, electronegative atoms like oxygen and nitrogen deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and DEPT-135 Data

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)DEPT-135 Signal
8CH₃~ 2.9 - 3.2~ 25 - 30Positive
6CH₂~ 4.0 - 4.5~ 45 - 50Negative
7COOH~ 12.0 - 13.0 (broad)~ 168 - 172No Signal
1, 3, 5C=O-~ 150 - 165No Signal

Note: Chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Interpretation of 1D NMR Spectra
  • ¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the N-methyl protons (C8-H), a singlet for the methylene protons of the acetic acid side chain (C6-H), and a broad singlet for the carboxylic acid proton (C7-OH). The integration of these signals should correspond to a 3:2:1 ratio.

  • ¹³C NMR: The carbon spectrum will display signals for all the unique carbon atoms in the molecule. The three carbonyl carbons (C1, C3, C5) will appear in the downfield region (150-165 ppm).[12][13] The carboxylic acid carbon (C7) will also be downfield (168-172 ppm). The methylene carbon (C6) and the methyl carbon (C8) will appear in the upfield region.

  • DEPT-135: This spectrum will confirm the assignments of the protonated carbons. The signal for the methyl carbon (C8) will be positive, and the signal for the methylene carbon (C6) will be negative. The carbonyl and carboxylic acid carbons will be absent.[5]

Interpretation of 2D NMR Spectra

Structural Elucidation using 2D NMR

Caption: Key 2D NMR correlations for structural assignment.

  • ¹H-¹H COSY: Since there are no vicinal protons in the molecule, no cross-peaks are expected in the COSY spectrum. This lack of correlation is in itself a valuable piece of structural information.

  • ¹H-¹³C HSQC: The HSQC spectrum will show two cross-peaks, confirming the direct one-bond connections:

    • A correlation between the proton signal at ~2.9-3.2 ppm and the carbon signal at ~25-30 ppm, assigning these to the N-methyl group (H8-C8).

    • A correlation between the proton signal at ~4.0-4.5 ppm and the carbon signal at ~45-50 ppm, assigning these to the methylene group of the acetic acid side chain (H6-C6).

  • ¹H-¹³C HMBC: The HMBC spectrum is essential for confirming the connectivity of the molecular fragments and assigning the quaternary carbons. The following key long-range correlations are expected:

    • The N-methyl protons (H8) will show correlations to the adjacent carbonyl carbons of the imidazolidine ring (C3 and C5).

    • The methylene protons (H6) will show correlations to the adjacent carbonyl carbon of the imidazolidine ring (C1) and the carboxylic acid carbon (C7).

By combining the information from all these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.

References

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. (2024).
  • Difference between HSQC and HMBC NMR spectroscopy?
  • COSY NMR: A Key Tool in Structure Analysis. Scribd.
  • HSQC vs HMBC: Key Differences Explained. Scribd.
  • Deciphering Complex Chemical Structures with COSY NMR. JEOL USA blog.
  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. (2023).
  • DEPT - 135. Tecmag.
  • nuclear magnetic resonance - spectroscopy. (2023).
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024).
  • Two-dimensional Experiments: Inverse Heteronuclear Correl
  • Technical Support Center: Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Deriv
  • NMR in Structural Biology : APPLICATION OF PHASE SENSITIVE TWO-DIMENSIONAL CORRELATED SPECTROSCOPY (COSY) FOR MEASUREMENTS OF. (1983).
  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. (2022).
  • HSQC and HMBC - NMR Core Facility. Columbia University.
  • NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucid
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Solid state NMR study of 1,3-imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted deriv
  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calcul
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).
  • DEPT and DEPTQ. University of Ottawa NMR Facility Blog. (2007).
  • Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). PMC. (2006).
  • (PDF) Solid state NMR study of 1,3imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives.
  • Atomic Diffusion Models for Small Molecule Structure Elucidation
  • DEPT NMR: Signals and Problem Solving. Chemistry Steps. (2023).
  • NMR spectroscopy of small molecules in solution. Nuclear Magnetic ResonanceVolume 51 - Books. (2025).
  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.
  • 1H 核磁気共鳴(NMR) 化学シフト.
  • 2-(3-((3-NITROPHENYL)METHYL)-2,4,5-TRIOXOIMIDAZOLIDIN-1-YL)ACETIC ACID.
  • Acetic acid, ammonium salt - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • 3 1H NMR 400 MHz Acetic Acid-d4. (2012).
  • NMR Chemical Shifts.
  • The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature...
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • 2-{3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid.
  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. IRIS - Politecnico di Milano.

  • 2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid.
  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • 2-{3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid. Sigma-Aldrich.
  • 2-(3-METHYL-5-THIOXO-1H-1,2,4-TRIAZOL-4(5H)-YL)ACETIC ACID. NextSDS.
  • 2-(2-oxoimidazolidin-1-yl)acetic acid. PubChemLite.

Sources

Synthesis of derivatives from 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Diversification of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Pharmacological Rationale

Parabanic acid (imidazolidine-2,4,5-trione) derivatives represent a highly valuable scaffold in medicinal chemistry and materials science. They exhibit a broad spectrum of biological activities, including herbicidal, fungicidal, and potent anticonvulsant properties[1],[2]. Furthermore, the parabanic acid core is a critical structural motif found in cytotoxic marine alkaloids such as naamidine A and clathridine A[3],[4].

The compound 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid serves as an advanced, versatile intermediate. The presence of the N3-methyl group prevents unwanted tautomerization and directs regioselective reactivity, while the N1-acetic acid appendage provides a synthetic handle for late-stage diversification via amidation or esterification[2]. This application note details the causal methodologies for synthesizing this scaffold and generating a library of amide derivatives, optimized for high-throughput drug discovery.

Mechanistic Causality & Reaction Design

The imidazolidine-2,4,5-trione ring is highly electrophilic and susceptible to nucleophilic attack. Under strongly basic conditions, it can undergo Dimroth-type rearrangements or irreversible hydrolytic ring-opening to yield oxaluric acid derivatives[5].

  • Causality in Scaffold Synthesis: To install the acetic acid moiety without destroying the parabanic core, an orthogonal protection strategy is required. We utilize tert-butyl bromoacetate for the initial alkylation. The tert-butyl group is subsequently cleaved using Trifluoroacetic acid (TFA). This acidic deprotection is deliberately chosen because traditional saponification (e.g., LiOH/NaOH) would rapidly degrade the trioxoimidazolidine ring[1],[5].

  • Causality in Amidation: For the diversification phase, we employ HATU as the coupling reagent with DIPEA as a non-nucleophilic base. Standard carbodiimides (like DCC) often require prolonged heating or stronger bases, which can compromise the integrity of the parabanic ring. HATU ensures rapid, mild activation at room temperature, preserving the heterocyclic core[2].

Experimental Workflows (Self-Validating Protocols)

Pathway A 1-Methylurea + Oxalyl Chloride B 1-Methylparabanic Acid A->B THF, 0°C to RT - 2 HCl C tert-Butyl 2-(3-methyl- 2,4,5-trioxoimidazolidin- 1-yl)acetate B->C t-Butyl bromoacetate K2CO3, DMF D 2-(3-Methyl-2,4,5- trioxoimidazolidin- 1-yl)acetic acid C->D TFA/DCM RT, 2h E Amide Derivatives (Target Library) D->E R-NH2, HATU DIPEA, DMF

Synthetic pathway from 1-methylurea to target parabanic acid amide derivatives.

Protocol A: De Novo Synthesis of the Scaffold

Step A1: Synthesis of 1-Methylparabanic Acid

  • Reaction: Suspend 1-methylurea (1.0 eq) in anhydrous THF (0.5 M) under N₂ at 0 °C. Add oxalyl chloride (1.2 eq) dropwise over 30 minutes[1].

  • Causality: Oxalyl chloride acts as both the C2/C3 synthon and the activating agent. The low temperature controls the highly exothermic bis-acylation.

  • Validation Checkpoint: Observe vigorous evolution of HCl gas (turns moist pH paper red). The solution will transition to a suspension as the product precipitates.

  • Isolation: Warm to room temperature and stir for 2 h. Concentrate under reduced pressure to yield 1-methylimidazolidine-2,4,5-trione as a white solid[6].

Step A2: Orthogonal Alkylation & Deprotection

  • Alkylation: Dissolve 1-methylparabanic acid (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and tert-butyl bromoacetate (1.1 eq). Stir at room temperature for 4 h.

  • Validation Checkpoint 1: LC-MS analysis of the reaction mixture must show the intermediate mass [M+H]⁺ = 243.1.

  • Deprotection: Extract the intermediate into EtOAc, wash with water, dry, and concentrate. Dissolve the crude ester in a 20% (v/v) solution of TFA in Dichloromethane (DCM). Stir for 2 h at room temperature.

  • Validation Checkpoint 2: Evaporate the TFA/DCM stream. ¹H NMR (DMSO-d₆) validation must confirm the disappearance of the sharp 9H singlet at ~1.4 ppm (tert-butyl) and the appearance of a broad exchangeable proton at ~13.0 ppm (COOH).

Protocol B: Library Generation via Amidation

This protocol describes the parallel synthesis of cycloalkanecarboxamide parabanic acid hybrids, which are prioritized for anticonvulsant screening[2].

Workflow Step1 1. Scaffold Activation HATU + DIPEA + Carboxylic Acid Check1 LC-MS Check: Formation of OAt ester (m/z + 118) Step1->Check1 Step2 2. Amine Addition Dropwise addition of R-NH2 Check1->Step2 Confirmed Check2 TLC Check: Consumption of OAt ester Step2->Check2 Step3 3. Aqueous Workup Wash with 5% Citric Acid & NaHCO3 Check2->Step3 Complete Step4 4. Purification & Validation Flash Chromatography & NMR Step3->Step4

Self-validating workflow for the HATU-mediated amidation of the parabanic acid scaffold.

  • Activation: In a 20 mL scintillation vial, dissolve 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) and stir for 15 minutes.

    • Validation Checkpoint: The solution color shifts from colorless to pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the target primary or secondary amine (1.2 eq) dropwise. Stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the starting acid (R_f ~0.2) and the emergence of the product spot (R_f ~0.5-0.7).

  • Workup (Causality-Driven): Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOAt and trace unreacted acid), and brine. Note: Limit NaHCO₃ exposure to <5 minutes to prevent base-catalyzed ring opening.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data Presentation

The following table summarizes the analytical and physicochemical data for a representative library of derivatives synthesized using Protocol B. These variations are designed to probe the lipophilic aryl ring (A) and electron donor (D) pharmacophore elements required for anticonvulsant efficacy[2].

CompoundAmine ReactantYield (%)LC-MS [M+H]⁺ClogPPrimary Application / Rationale
Derivative 1 Benzylamine82276.10.85Baseline anticonvulsant screening
Derivative 2 Cyclohexylamine78268.11.12Enhanced lipophilic BBB penetrant
Derivative 3 Aniline75262.10.90Aromatic hybrid for π-π stacking
Derivative 4 Morpholine85256.1-0.45High aqueous solubility control

References

  • Synthesis and Decomposition of Parabanic Acid Derivatives - Asian Journal of Chemistry. [Link]

  • Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants - BMC Chemistry.[Link]

  • A Concise Total Synthesis of Naamidine A - Organic Letters.[Link]

  • 2-Amino-1-methyl-1H-imidazole-4,5-dione: Synthesis and the Dimroth Type Rearrangement to Creatone - Bulletin of the Chemical Society of Japan.[Link]

  • 1-Methylimidazolidine-2,4,5-trione - PubChem.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2024-10-26

Welcome to the technical support guide for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation. Our goal is to provide you with the scientific rationale and practical steps needed to ensure accurate and reproducible results.

Introduction: Understanding the Molecule

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a complex heterocyclic compound. Its structure, featuring a polar trioxoimidazolidine core and an ionizable carboxylic acid group, presents specific solubility characteristics. The carboxylic acid moiety means its aqueous solubility is critically dependent on pH.[1] In its protonated (uncharged) form at low pH, the molecule is less polar and thus less soluble in water. Conversely, in its deprotonated (anionic) form at neutral to alkaline pH, its polarity and aqueous solubility increase significantly.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my compound showing poor solubility in aqueous buffers like PBS (pH 7.4)?

A1: The primary reason is the pH-dependent nature of the carboxylic acid group.[3] At a physiological pH of 7.4, the carboxylic acid (with a typical pKa of ~3-5) will be mostly deprotonated, which should favor solubility. However, the overall molecule possesses other structural features that may limit intrinsic aqueous solubility. If you observe precipitation, it could be due to the concentration exceeding its maximum solubility at that specific pH and temperature, or interactions with buffer salts.[4]

Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?

A2: For preparing concentrated stock solutions, a high-purity, anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is highly recommended.[5][6] DMSO is capable of dissolving a wide array of both polar and nonpolar compounds and is miscible with most aqueous buffers and cell culture media.[6] For many research compounds, solubilities of 10-50 mM or higher can be achieved in DMSO.[6]

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What is happening?

A3: This common issue, often called "crashing out," occurs for two main reasons[3]:

  • Rapid Solvent Polarity Shift: When a small volume of concentrated DMSO stock is diluted into a large volume of aqueous buffer, the local solvent environment changes abruptly from organic to aqueous. This can cause the compound to precipitate before it has a chance to properly disperse and dissolve in the new medium.[3]

  • pH and Buffer Effects: The pH of your final aqueous solution may not be optimal for maintaining solubility. Even if the buffer pH is theoretically favorable, the compound's effective concentration may have exceeded its solubility limit in that specific medium.

Q4: Can I use heating or sonication to help dissolve the compound?

A4: Yes, gentle warming and sonication are standard techniques to aid dissolution.[6] Use a water bath set to a temperature that does not exceed 37-40°C to avoid potential compound degradation.[2][6] Similarly, brief intervals of sonication in an ultrasonic bath can provide the energy needed to break up solid lattices and promote solvation.[5][7] Always visually inspect the solution to ensure no particulates remain.[6]

In-Depth Troubleshooting Guide

This section provides structured solutions to specific problems you may encounter.

Issue 1: Compound fails to dissolve in the primary solvent (e.g., DMSO).
  • Possible Cause 1: Solvent Quality. The DMSO may have absorbed atmospheric moisture, reducing its solvating power for hydrophobic compounds.

    • Solution: Always use a fresh, anhydrous, or high-purity grade of DMSO.[7] Store DMSO in small, tightly sealed aliquots under desiccated conditions.

  • Possible Cause 2: Insufficient Energy. The dissolution process may be kinetically slow.

    • Solution: After adding the solvent, vortex the sample thoroughly. If undissolved solid remains, use gentle warming (37°C water bath) or sonication for 5-10 minute intervals until the solution is clear.[3][6]

  • Possible Cause 3: Physical Form. The compound may be in a highly stable crystalline form, which is less soluble than an amorphous form.[7]

    • Solution: While altering the physical form is an advanced technique, applying sufficient energy through sonication can often overcome the lattice energy of the crystal.[7]

Issue 2: Precipitation occurs upon dilution of DMSO stock into aqueous media.

This is the most frequent challenge. The following workflow provides a systematic approach to resolving it.

G A Start: Precipitation observed upon dilution B Is the final concentration below 1% DMSO? A->B Check Solvent % C Increase final DMSO concentration (e.g., to 0.5-1.0%) if assay tolerates it. B->C No D Is the buffer pH > 7.5? B->D Yes H Does precipitation persist? C->H E Increase buffer pH. Use alkaline buffers (e.g., Tris, Carbonate) for non-cell-based assays. D->E No F Was dilution performed too quickly? D->F Yes E->H G Use serial dilutions. Pre-warm aqueous medium. Add stock solution dropwise while vortexing. F->G Yes F->H No G->H I Consider co-solvents (e.g., PEG400, ethanol) or advanced formulation (e.g., solid dispersion). H->I Yes J Solution is stable. Proceed with experiment. H->J No

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols
  • Calculation: Determine the mass of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (Molecular Weight to be confirmed from Certificate of Analysis) required to make a 10 mM solution in a desired volume (e.g., 1 mL).

  • Weighing: Accurately weigh the calculated amount of the compound into a sterile, amber glass vial or microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.[6]

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Inspection & Intervention: Visually inspect the solution against a light source. If any particulates are visible, sonicate the vial for 5-10 minutes or warm it in a 37°C water bath until the solution is completely clear.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[5][6]

If pH adjustment and DMSO concentration are insufficient, a co-solvent system can be employed. Co-solvents modify the polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[8][][10]

  • Co-solvent Selection: Choose a biocompatible co-solvent such as polyethylene glycol 400 (PEG400), ethanol, or propylene glycol.[8][]

  • Prepare Blends: Create a series of your aqueous buffer containing different percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).

  • Test Dilution: Add your DMSO stock solution to each blend to achieve the desired final concentration. Add the stock slowly while vortexing.

  • Assess Solubility: Let the solutions equilibrate for 30 minutes at room temperature. Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the supernatant concentration via HPLC-UV.[7]

  • Select Optimal Blend: Choose the blend with the lowest percentage of co-solvent that maintains the compound's solubility and is compatible with your experimental model.

Illustrative Solubility Data

The following table provides hypothetical, yet chemically reasonable, solubility values for guidance. Actual values must be determined empirically.

Solvent SystempHTemperature (°C)Expected Solubility RangeNotes
Water4.025< 0.1 mg/mLThe compound is protonated and less polar.
PBS7.4250.1 - 0.5 mg/mLDeprotonated form increases solubility, but still limited.[2]
Tris Buffer8.525> 1.0 mg/mLHigher pH further increases the fraction of the soluble anionic form.[3]
DMSON/A25≥ 25 mg/mLExcellent solvent for creating high-concentration stocks.[6]
10% Ethanol in Water7.4250.5 - 1.5 mg/mLCo-solvent reduces the polarity of the aqueous phase.[]

References

  • University of Washington. (n.d.). SOLUBILITY. Retrieved from [Link]

  • Al-Kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Lisure, A., & Kovarich, S. (n.d.).
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution. Retrieved from [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
  • PubMed. (2020, April 6).
  • Chemistry LibreTexts. (2026, January 27). 17.
  • ResearchGate. (2025, August 7). (PDF) New Insight into Carboxylic Acid Metabolisms and pH Regulations During Insoluble Phosphate Solubilisation Process by Penicillium oxalicum PSF-4.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Yield of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid. This molecule features a highly electrophilic parabanic acid (imidazolidinetrione) core, which presents unique synthetic challenges—particularly regarding moisture sensitivity during cyclization and ring stability during deprotection.

This guide provides mechanistic insights, self-validating protocols, and quantitative data to ensure your synthesis is robust, reproducible, and high-yielding.

Mechanistic Workflow & Reaction Pathways

The synthesis of substituted parabanic acids generally follows one of two divergent pathways: Method A (post-cyclization N-alkylation) or Method B (pre-cyclization urea assembly). Method B is generally preferred for this target to avoid regioselectivity issues during alkylation.

Synthesis A 1-Methylurea B 1-Methylimidazolidine-2,4,5-trione (Intermediate) A->B Oxalyl Chloride, THF 0 °C to RT C Ethyl 2-(3-methyl-2,4,5- trioxoimidazolidin-1-yl)acetate B->C Ethyl bromoacetate, K2CO3, DMF D 2-(3-Methyl-2,4,5- trioxoimidazolidin-1-yl)acetic acid (Target) C->D Aqueous HCl, Dioxane Reflux (Acidic Hydrolysis) E Ethyl 2-(3-methylureido)acetate E->C Oxalyl Chloride, THF 0 °C to RT

Figure 1: Divergent synthetic pathways (Method A & B) for parabanic acid derivative synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my yield so low during the oxalyl chloride cyclization step? Mechanistic Cause: [3] is notoriously sensitive to moisture, rapidly degrading into carbon monoxide, carbon dioxide, and hydrogen chloride gas. If your solvent is not strictly anhydrous, the effective concentration of oxalyl chloride drops, leading to incomplete cyclization. Furthermore, the reaction between urea derivatives and oxalyl chloride is highly exothermic [2]. Rapid addition at room temperature causes a sudden spike in HCl gas and heat, which promotes the polymerization of the urea precursor rather than the desired intramolecular cyclization. Actionable Solution: Use strictly anhydrous ethereal solvents (e.g., THF or diethyl ether). Perform the addition dropwise at 0 °C under an inert nitrogen or argon atmosphere. Implement a slow nitrogen sweep to safely remove evolved HCl gas and drive the equilibrium forward.

Q2: I am observing ring-opening degradation products during the final ester hydrolysis. How can I prevent this? Mechanistic Cause: The imidazolidinetrione (parabanic acid) ring is extremely electrophilic at the C4 and C5 carbonyl carbons. Under basic hydrolysis conditions (e.g., NaOH, LiOH), the hydroxide ion rapidly attacks these carbonyls, leading to irreversible ring-opening and the formation of oxaluric acid derivatives [1]. Actionable Solution: To preserve the trioxo-ring while unmasking the acetic acid functionality, you must exclusively use acidic hydrolysis. Refluxing the ester in a mixture of 6M aqueous HCl and 1,4-dioxane selectively cleaves the ethyl ester without degrading the parabanic acid core.

Q3: If I use Method A, my N-alkylation with ethyl bromoacetate yields multiple spots on TLC. What is happening? Mechanistic Cause: 1-Methylimidazolidine-2,4,5-trione has multiple nucleophilic sites (the N3 nitrogen and potentially the oxygen atoms via tautomerization). Using a base that is too strong or hard (like NaH) can lead to O-alkylation or complete degradation of the heterocycle. Actionable Solution: Soft bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) favor the thermodynamically more stable N-alkylation product. Maintain the reaction at room temperature to prevent thermal degradation.

Quantitative Data: Yield Optimization

The following table summarizes the causal relationship between specific reaction parameters and the resulting yields, validating the necessity of the optimized conditions.

Reaction VariableSub-optimal ConditionOptimized ConditionMechanistic ConsequenceYield Impact
Oxalyl Chloride Addition Bolus addition at 25 °CDropwise at 0 °CPrevents exothermic polymerization of urea45% → 82%
Solvent Quality Reagent-grade THFAnhydrous THFPrevents oxalyl chloride hydrolysis50% → 88%
Ester Hydrolysis Reagent LiOH / MeOH (Basic)6M HCl / Dioxane (Acidic)Prevents parabanic ring-opening0% → 91%

Validated Experimental Protocols (Method B)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints allow you to verify the success of the reaction in real-time before proceeding to the next step.

Protocol 1: Cyclization to Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate
  • Preparation: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with Ethyl 2-(3-methylureido)acetate (1.0 equiv, 10 mmol) and anhydrous THF (50 mL, 0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Add Oxalyl chloride (1.5 equiv, 15 mmol) dropwise over 30 minutes via a syringe pump.

    • Validation Checkpoint: Vigorous gas evolution (HCl, CO, CO₂) should be observed immediately upon the first few drops. If no gas evolves, your oxalyl chloride has likely degraded and must be replaced.

  • Cyclization: Remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 4 hours.

    • Validation Checkpoint: The initial suspension should gradually turn into a clear, pale-yellow solution as the cyclized product forms.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and excess oxalyl chloride. Purify the crude residue via recrystallization from cold ethanol to afford the pure ester.

Protocol 2: Acidic Hydrolysis to 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid
  • Preparation: Dissolve the purified Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate (1.0 equiv, 5 mmol) in a 1:1 mixture of 1,4-dioxane (15 mL) and 6M aqueous HCl (15 mL).

  • Hydrolysis: Attach a reflux condenser and heat the solution to reflux (approx. 100 °C) for 6 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: DCM/MeOH 9:1). The starting material spot (higher Rf) should completely disappear, replaced by a baseline spot (the highly polar carboxylic acid).

  • Isolation: Cool the reaction mixture to room temperature.

    • Validation Checkpoint: As the solution cools, the target carboxylic acid should begin to precipitate as a white crystalline solid due to its lower solubility in cold aqueous acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL) to capture any dissolved product. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Triturate the resulting solid with cold diethyl ether to yield the final target molecule.

References

  • Title: Highly Selective Aldose Reductase Inhibitors. 1. 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic Acids Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Parabanic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Oxalyl chloride Source: Wikipedia URL: [Link]

Technical Support Center: Purification of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (MTOA). This molecule, characterized by its highly polar parabanic acid core and an appended carboxylic acid moiety, presents unique and often frustrating purification challenges. Its high polarity, multiple hydrogen bond donors/acceptors, and potential for thermal or pH-based instability require carefully considered purification strategies.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to logically diagnose and solve purification roadblocks.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My crude product is an intractable oil or gum that refuses to solidify. What's happening and how can I crystallize it?

Question: I've completed the synthesis and after workup and removal of the solvent, I'm left with a sticky, viscous oil instead of the expected solid product. Attempts to induce crystallization have failed. What should I do?

Probable Cause & Scientific Rationale: This phenomenon, known as "oiling out," is common for highly polar molecules like MTOA that can form extensive intermolecular hydrogen bonds. Oiling out occurs when the crude material separates from the solution at a temperature above its melting point, or when residual impurities (like solvents or starting materials) act as a eutectic mixture, depressing the freezing point significantly. The high polarity makes it an excellent solvent for its own impurities, preventing the ordered lattice structure of a crystal from forming.[1][2]

Troubleshooting Protocol:

  • Re-dissolve and Re-evaluate: Completely re-dissolve the oil in a suitable polar solvent like methanol or acetone. Use this opportunity to obtain a high-quality ¹H NMR of the crude material. This is a critical diagnostic step. Are there significant amounts of residual solvents (e.g., DMF, ethyl acetate) or unreacted starting materials? A comprehensive list of NMR shifts for common impurities is an invaluable resource.[3][4]

  • Solvent Trituration: If the NMR indicates the presence of less polar impurities, trituration is an effective first step.

    • Add a solvent in which MTOA is known to be poorly soluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Stir or sonicate the oily mixture vigorously. The goal is to "wash" the impurities out of the oil.

    • The desired product may precipitate as a solid powder during this process. If it remains an oil, carefully decant the solvent and repeat the process with fresh, cold solvent.

  • Systematic Recrystallization Solvent Screening: A proper recrystallization requires a solvent that dissolves the compound when hot but not when cold.[5][6]

    • Use small aliquots of the crude oil in separate test tubes.

    • Test a range of solvents and solvent mixtures, from polar to moderately polar (see Table 1 below). Good candidates include water, methanol, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or acetone/heptane.

    • Heat the mixtures to dissolve the oil, then allow them to cool slowly to room temperature before moving to an ice bath. Rapid cooling is a common cause of oiling out.[1][7]

  • Induce Crystallization: If a supersaturated solution forms without precipitation, try to induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line.[5]

    • Seeding: Add a tiny crystal of previously purified MTOA, if available.[2]

Table 1: Recrystallization Solvent Selection Guide
SolventPolarity IndexBoiling Point (°C)Suitability for MTOANotes
Water10.2100Good (Primary) High solubility when hot, low when cold. Ideal for a polar, acidic compound.
Methanol5.165Good (Co-solvent) May be too good a solvent on its own. Excellent for dissolving then adding an anti-solvent.
Ethanol4.378Good (Co-solvent) Similar to methanol, slightly less polar.
Acetonitrile5.882Moderate Can be effective, especially for removing water-soluble inorganic salts.
Ethyl Acetate4.477Poor (Trituration) MTOA should have low solubility; useful for washing out less polar impurities.
Dichloromethane3.140Poor (Trituration) Useful for trituration or as the non-polar component in chromatography.
Heptane/Hexane0.198 / 69Anti-solvent only Use to precipitate the product from a more polar solvent solution.
FAQ 2: My TLC plate shows significant streaking from the baseline, even in highly polar solvent systems. How can I get clean spots?

Question: When I try to monitor my column fractions or check purity by TLC, my compound streaks badly from the origin (Rf ≈ 0) up to an indistinct spot. I've tried using 10-20% methanol in dichloromethane.

Probable Cause & Scientific Rationale: This is a classic sign of a strongly acidic compound interacting with the slightly acidic silica gel stationary phase.[8][9] The carboxylic acid group on MTOA can deprotonate and bind ionically to the silanol groups (Si-OH) on the silica surface. This strong, sometimes irreversible, binding prevents the compound from moving cleanly with the mobile phase, resulting in severe tailing or streaking.

Troubleshooting Protocol:

  • Acidify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid to the mobile phase. This keeps the carboxylic acid of your compound in its protonated, less polar state, minimizing ionic interactions with the silica.

    • Standard Protocol: Prepare your eluent (e.g., 10% MeOH in DCM) and add 0.5-1% acetic acid or formic acid by volume.

    • Mechanism: The added acid acts as a competitive binder for the basic sites on the silica and ensures the analyte remains in its neutral form, leading to sharper spots and more predictable elution.[10]

  • Use a Different Stationary Phase: If acid modification is insufficient or if your compound is acid-sensitive, consider alternative TLC plates.

    • Reversed-Phase (C18) TLC: On a non-polar C18 stationary phase, MTOA will have very low retention and will move with the solvent front in typical organic eluents. This is useful for confirming the presence of less polar impurities, which will be retained.

    • Alumina (Neutral or Basic): While less common, alumina plates can be used. However, the basicity of alumina might cause other interaction issues.

Diagram: Troubleshooting TLC Streaking

start TLC shows streaking acid Is the mobile phase acidified? start->acid add_acid Add 0.5-1% Acetic or Formic Acid to Eluent acid->add_acid No check_sensitivity Is the compound acid-sensitive? acid->check_sensitivity Yes re_evaluate Re-evaluate TLC with new conditions add_acid->re_evaluate check_sensitivity->add_acid No use_rp Use Reversed-Phase (C18) TLC Plate check_sensitivity->use_rp Yes use_rp->re_evaluate

Caption: Decision workflow for resolving TLC streaking of acidic compounds.

FAQ 3: My flash column chromatography yields are very low, and the product elutes over many fractions with poor separation.

Question: I'm attempting to purify my crude MTOA using silica gel flash chromatography. I'm losing a lot of material on the column, and the separation from a closely-eluting impurity is poor.

Probable Cause & Scientific Rationale: This issue stems from the same problems observed in TLC: strong interaction with silica gel. The high surface area of a flash column exacerbates the problem, leading to irreversible adsorption (low yield) and significant peak tailing (poor separation).[11][12] Furthermore, the high polarity of MTOA requires highly polar eluents (e.g., >10% methanol), which can reduce the selectivity of the separation and even dissolve some of the silica gel, contaminating your product.

Troubleshooting Protocol:

  • Pre-treat the Silica and Sample:

    • Acidified Slurry: Pack the column using a slurry of silica gel in your starting eluent that already contains 0.5% acetic acid. This "deactivates" the most aggressive binding sites before your compound is loaded.[9]

    • Solid Loading: Avoid loading your polar compound in a strong solvent like methanol. Instead, pre-adsorb the crude material onto a small amount of silica gel. Dissolve your crude product in a minimal amount of a solvent it dissolves in well (like methanol), add 2-3 times its weight in silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.[8] This powder can then be carefully loaded onto the top of your packed column, resulting in a much sharper starting band.

  • Optimize the Mobile Phase Gradient:

    • Start with a less polar eluent where your product has an Rf of ~0.1-0.2 on your acidified TLC system. For MTOA, this might be 5% Methanol / 94.5% Dichloromethane / 0.5% Acetic Acid.

    • Run a shallow gradient, slowly increasing the percentage of methanol. For example, increase from 5% to 15% MeOH over 10-15 column volumes. This helps resolve closely-eluting impurities.

  • Consider Reversed-Phase Chromatography:

    • For highly polar compounds like MTOA, reversed-phase flash chromatography is often a superior technique.[9][13]

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. A common starting point is 95:5 Water:Acetonitrile, grading to 50:50.

    • Modifier: Adding 0.1% formic or trifluoroacetic acid (TFA) to both solvents is often necessary to get sharp peaks for acidic compounds.[10]

Diagram: General Purification Workflow for MTOA

start Crude MTOA (Oil or Solid) nmr Analyze by NMR (Identify major impurities) start->nmr trituration Trituration (e.g., with Ethyl Acetate) nmr->trituration Non-polar impurities present recrystallization Recrystallization (e.g., from Water or EtOH/Water) nmr->recrystallization Relatively clean trituration->recrystallization chromatography Flash Chromatography (If impurities persist) recrystallization->chromatography Purity <98% final_product Pure MTOA Solid recrystallization->final_product Purity >98% chromatography->final_product

Caption: Recommended purification sequence for crude MTOA.

FAQ 4: My NMR shows a persistent impurity that I can't remove by recrystallization or chromatography. What could it be?

Question: After multiple purification steps, I have a persistent impurity with signals in my NMR that I cannot identify. It seems to have similar properties to my product.

Probable Cause & Scientific Rationale: Persistent impurities often have very similar structures and polarities to the target compound. For MTOA, likely culprits arise from side reactions during synthesis or degradation.[14]

  • Hydrolysis Product: The imidazolidine-2,4,5-trione ring, especially under harsh acidic or basic conditions used for ester hydrolysis, can be susceptible to ring-opening.[15][16] This would form an N-substituted hydantoic acid derivative, which is also a polar carboxylic acid and would be very difficult to separate.

  • Unreacted Ester Precursor: Incomplete hydrolysis of the ethyl or methyl acetate precursor is a common issue. This impurity is less polar than MTOA but can still be challenging to separate completely.

  • Inorganic Salts: If a salt (e.g., NaCl, K₂CO₃) was used in the reaction or workup and is not fully removed, it can be carried through the purification. While often invisible in organic NMR solvents, they can sometimes be detected in D₂O or DMSO-d₆ and will suppress the melting point and affect yield calculations.

Troubleshooting Protocol:

  • Advanced NMR Analysis:

    • Run the NMR in a different solvent (e.g., DMSO-d₆ or D₂O) to see if peak overlap is obscuring the impurity's structure.

    • Acquire a 2D NMR spectrum (like COSY or HSQC) to help elucidate the structure of the unknown impurity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the definitive tool here. It will physically separate the impurity from your product and provide an exact mass, giving you a molecular formula to work with.

  • Targeted Removal Strategies:

    • For Unreacted Ester: If LC-MS confirms the ester precursor, re-subjecting the material to the hydrolysis conditions (e.g., reflux with dilute HCl or LiOH in THF/water) should convert the impurity to the desired product.

    • For Hydrolysis Product: This is the most challenging. Separation may require specialized chromatography, such as ion-exchange or preparative HPLC with a very shallow gradient.[13]

    • For Inorganic Salts: A simple filtration of the compound dissolved in a minimal amount of hot organic solvent (like ethanol) where the salt is insoluble may work. Alternatively, dissolving the product in water and passing it through a short plug of reversed-phase (C18) silica can trap the organic components while allowing salts to pass through with the water.

Summary Table: Common Impurities and Removal Strategies

Impurity TypePotential SourceIdentification MethodRecommended Purification Strategy
Unreacted Starting Materials Incomplete reactionNMR, LC-MSFlash Chromatography
Ester Precursor Incomplete hydrolysisNMR, LC-MSRe-run hydrolysis reaction; Flash Chromatography
Ring-Hydrolyzed Product Harsh pH/heat during workupLC-MS, 2D NMRPreparative HPLC, Ion-Exchange Chromatography
Residual Solvents (DMF, etc.) Reaction/WorkupNMRHigh-vacuum drying; Recrystallization
Inorganic Salts (NaCl, K₂CO₃) Reaction/WorkupNMR (in D₂O), Ash testDissolve in organic solvent and filter; Short C18 plug filtration

References

  • Vertex AI Search. Tips for Flash Column Chromatography.
  • MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide.
  • BenchChem. Technical Support Center: Optimizing Recrystallization and Purification.
  • OpenOChem Learn. Flash Chromatography.
  • BenchChem. Stability of the imidazolidine-2,4-dione ring under various reaction conditions.
  • University of California, Irvine. Recrystallization.
  • Royal Society of Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Org. Biomol. Chem.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Biotage. How does an acid pH modifier impact flash chromatography?.
  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Millersville University. Recrystallization.
  • University of Rochester. How To: Purify by Distillation.
  • University of Colorado Boulder. 4. Crystallization.
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
  • Dow AgroSciences. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • California Institute of Technology. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Veeprho. Sources and Types of Impurities in Pharmaceutical Substances.

Sources

Troubleshooting 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers working with 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid. This molecule, a derivative of the hydantoin family, presents unique opportunities and challenges in experimental settings. This guide is structured as a dynamic FAQ and troubleshooting resource to directly address common issues encountered from synthesis to biological application. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: General Properties, Handling, and Storage

This section addresses the most fundamental questions regarding the physical and chemical nature of the compound.

Q1: What are the primary safety precautions for handling this compound?

A: 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid and its analogs are generally solids that should be handled with standard laboratory precautions. While specific toxicity data for this exact molecule is not widely published, related acidic and heterocyclic compounds warrant careful handling.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[3] Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.[2] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[3]

Q2: What are the recommended storage conditions for long-term stability?

A: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. The imidazolidine ring system, particularly with its multiple carbonyl groups, can be susceptible to hydrolysis over extended periods if exposed to moisture. The acetic acid moiety also makes the compound hygroscopic.

Q3: What is the expected solubility profile of this compound?

A: The molecule possesses both polar (trioxoimidazolidine ring, carboxylic acid) and non-polar (methyl group) features. This amphiphilic nature dictates its solubility. A systematic approach to solubility testing is recommended.

Expert Insight: The carboxylic acid group provides a handle for increasing aqueous solubility by forming a salt. Addition of a mild, non-nucleophilic base (e.g., sodium bicarbonate) can deprotonate the acid, forming the more water-soluble carboxylate salt. However, be aware that significant pH changes can risk hydrolysis of the core ring structure.

Table 1: Predicted Solubility Profile

SolventPredicted SolubilityRationale & Comments
DMSO, DMF SolubleHigh-polarity aprotic solvents capable of dissolving a wide range of compounds. Ideal for preparing high-concentration stock solutions.
Methanol, Ethanol Sparingly to Moderately SolublePolar protic solvents. Solubility may increase with gentle heating.
Water Sparingly Soluble (as free acid)The carboxylic acid provides some water solubility, but the overall structure limits it.
Water (pH > 7) Moderately to Highly SolubleAs the carboxylate salt. Use caution with high pH to avoid ring degradation.
Dichloromethane, Chloroform Slightly Soluble to InsolubleLower polarity organic solvents.
Hexanes, Diethyl Ether InsolubleNon-polar solvents.

Section 2: Synthesis and Purification Troubleshooting

The synthesis of substituted imidazolidine derivatives can be a multi-step process where yield and purity are critical.[4][5]

Q1: My cyclization reaction to form the imidazolidine ring is resulting in low yields and multiple side products. What could be the cause?

A: This is a common challenge in heterocyclic chemistry. The primary culprits are often related to reaction conditions and reagent stability.

  • Moisture Contamination: Anhydrous conditions are frequently critical. Water can hydrolyze activated intermediates or compete with the desired intramolecular cyclization, leading to linear side products. Ensure all glassware is oven-dried and solvents are appropriately anhydrous.

  • Incorrect Base or Temperature: The choice of base and reaction temperature is a delicate balance. A base that is too strong or temperatures that are too high can lead to decomposition or undesired side reactions. Conversely, conditions that are too mild may result in an incomplete reaction. It is often beneficial to screen a small matrix of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and temperatures.

  • Reagent Purity: The purity of your starting materials is paramount. Impurities can interfere with the reaction pathway. It is good practice to re-purify or verify the purity of starting materials before a critical synthesis step.

Q2: I used acetic acid as a solvent or catalyst and am struggling to remove it from my final product. What are the best strategies?

A: Acetic acid has a high boiling point (118 °C), making its removal by standard rotary evaporation inefficient.[6] Several effective methods can be employed, and the choice depends on your product's properties.

  • Aqueous Workup with Mild Base: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM) and stable to mild base, perform an extractive workup. Dissolve the crude product in the organic solvent and wash it several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the acetic acid, forming sodium acetate, which is highly water-soluble and will be removed in the aqueous layer.[7] Caution: Test the stability of your product to these conditions on a small scale first.

  • Azeotropic Distillation: Acetic acid can be removed azeotropically with a non-polar solvent like toluene or heptane. Dissolve the crude material in a minimal amount of the solvent and evaporate it under reduced pressure. Repeat this process 2-3 times. This co-distillation helps carry over the residual acetic acid.[8]

  • Reverse-Phase Chromatography: For products that are difficult to handle with extraction, purification via reverse-phase flash chromatography (C18 silica) is an excellent option. The acetic acid will typically elute very early with the aqueous mobile phase, well-separated from most organic products.[8]

start Residual Acetic Acid Present? q_stable Is product stable to mild aqueous base? start->q_stable q_soluble Is product soluble in immiscible organic solvent? q_stable->q_soluble  Yes sol_azeo Perform Azeotropic Distillation with Toluene/Heptane q_stable->sol_azeo  No sol_wash Perform Aqueous Wash with sat. NaHCO3 q_soluble->sol_wash  Yes sol_rp Use Reverse-Phase Chromatography q_soluble->sol_rp  No

Caption: Decision workflow for removing residual acetic acid.

Section 3: Analytical Characterization

Obtaining clean and interpretable analytical data is essential for confirming the structure and purity of your compound.

Q1: My compound shows poor peak shape (tailing) during reverse-phase HPLC analysis. How can I improve this?

A: Peak tailing for acidic compounds on a C18 column is a classic analytical chemistry problem. It is often caused by the interaction of the ionized carboxylate group with residual, un-capped silanol groups on the silica support of the stationary phase.

The Solution: The most effective way to combat this is to suppress the ionization of your compound's carboxylic acid. This is achieved by adding a small amount of acid to your mobile phase.[9]

  • Standard Practice: Add 0.1% formic acid or 0.1% acetic acid to both the aqueous (A) and organic (B) mobile phases.[10] This ensures a consistent low pH throughout the gradient, keeping your compound in its neutral, protonated state, which minimizes unwanted column interactions and results in sharper, more symmetrical peaks.

cluster_0 Problem: Peak Tailing cluster_1 Solution: Mobile Phase Modifier cluster_2 Result: Improved Chromatography p1 Analyte (R-COOH) interacts with column silanols (Si-OH) s1 Add 0.1% Formic Acid to suppress ionization (R-COOH stays protonated) p1->s1 Implement r1 Sharp, Symmetrical Peak Shape s1->r1 Leads to

Caption: Logic for improving HPLC peak shape of acidic compounds.

Q2: I am having difficulty getting a clean mass spectrum (LC-MS) of my compound. What are some common issues?

A: Several factors can affect the quality of your mass spectrum:

  • Ionization Mode: As a carboxylic acid, your compound should ionize well in negative ion mode (ESI-). You will primarily be looking for the [M-H]⁻ ion. It may also form adducts in positive mode, such as [M+H]⁺ or [M+Na]⁺, but the negative mode is often more sensitive and cleaner.

  • In-source Fragmentation: The trioxoimidazolidine structure might be somewhat labile. If the energy in the ion source is too high (e.g., high capillary voltage or temperature), you may see fragmentation. Try reducing the source parameters to obtain a stronger molecular ion signal.

  • Mobile Phase Compatibility: Ensure your mobile phase additives are volatile. Formic acid is excellent for LC-MS. Avoid non-volatile buffers like phosphates, which will contaminate the instrument.[10]

Appendix A: Standard Protocols

Protocol 1: General Procedure for Aqueous Workup to Remove Acidic Impurities

This protocol assumes the desired product is stable to mild base and soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • First Wash (Water): Transfer the solution to a separatory funnel and wash with deionized water (1 x volume of organic solvent) to remove any highly polar, water-soluble impurities. Drain the aqueous layer.

  • Base Wash (Neutralization): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of organic solvent). Stopper the funnel and invert gently, venting frequently to release CO₂ gas that forms during neutralization. Shake more vigorously once gas evolution subsides. Allow the layers to separate and drain the aqueous layer. Repeat this wash one more time.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of organic solvent). This helps to break up any emulsions and remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Appendix B: Reference Data

The following table provides physicochemical data for a structurally related compound, which can be used as an estimate for experimental planning.

Table 2: Physicochemical Properties of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 150376-36-6) [11]

PropertyValueSource
Molecular Formula C₆H₈N₂O₄[11]
Molecular Weight 172.14 g/mol [11]
Topological Polar Surface Area (TPSA) 77.92 Ų[11]
logP -1.035[11]
Hydrogen Bond Acceptors 3[11]
Rotatable Bonds 2[11]

References

  • NextSDS. 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid. Available from: [Link]

  • Food and Drug Administration. 2-(3-((3-NITROPHENYL)METHYL)-2,4,5-TRIOXOIMIDAZOLIDIN-1-YL)ACETIC ACID. Available from: [Link]

  • INEOS Group. SAFETY DATA SHEET - Acetic Acid Solutions (50-79%). Available from: [Link]

  • MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available from: [Link]

  • Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. Available from: [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • Chen, L., et al. (2013). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods. Available from: [Link]

  • Kumar, D., et al. (2017). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Heliyon. Available from: [Link]

  • ResearchGate. I used acetic acid as a solvent in my reaction. Its 10 ml in total. How should i remove it? Available from: [Link]

  • Reddit. Question on TLC behavior and removing acid from my product. Available from: [Link]

Sources

Scaling up the synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Acidic

Workflow for the scalable synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.

Frequently Asked Questions (Troubleshooting & Mechanistic Causality)

Q1: During the ester hydrolysis step, we observe significant formation of oxaluric acid derivatives and low yields of the target acid. What is the mechanistic cause, and how can we prevent it? A: The parabanic acid (imidazolidine-2,4,5-trione) core is highly susceptible to nucleophilic attack at the carbonyl carbons. Under standard basic saponification conditions (e.g., NaOH/MeOH or LiOH/THF) typically used to cleave methyl or ethyl esters, the hydroxide ions will attack the imide carbonyls, leading to irreversible ring-opening and decomposition into linear oxaluric acid derivatives [1]. The Solution: You must circumvent basic conditions entirely. Switch your alkylating agent from ethyl bromoacetate to tert-butyl bromoacetate. This strategic substitution allows you to perform an acidic deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The parabanic acid ring is highly stable under acidic conditions, ensuring quantitative conversion to the target acid without degradation.

Q2: The cyclocondensation of N-methylurea and oxalyl chloride yields polymeric byproducts and requires extensive purification. How do we optimize this? A: Oxalyl chloride is a potent bifunctional electrophile. If the concentration of N-methylurea is too high, or if the addition rate is too fast, intermolecular cross-linking competes with the desired intramolecular cyclization, forming linear oligomers. Additionally, the rapid release of HCl gas can protonate the remaining N-methylurea, reducing its nucleophilicity and stalling the reaction. The Solution: Run the reaction under high-dilution conditions (0.1 M in anhydrous DCM). Add the oxalyl chloride dropwise at 0 °C to control the initial exothermic mono-acylation, and then heat to reflux to drive the intramolecular ring closure and expel the inhibitory HCl gas [2].

Q3: How do we ensure regioselectivity during the N-alkylation step? Do we need a strong base like NaH? A: Regioselectivity is inherently guaranteed because 1-methylparabanic acid has only one free imide nitrogen (N3); the N1 position is already blocked by the methyl group from the starting N-methylurea [3]. Furthermore, you do not need a strong base. The pKa of the N3 proton in parabanic acid is relatively low (~6.1) due to the strong electron-withdrawing effect of the three adjacent carbonyl groups [4]. The Solution: Mild bases like anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) are perfectly sufficient to quantitatively deprotonate N3. Avoiding strong bases like NaH prevents localized heating, reduces safety hazards during scale-up, and minimizes solvent degradation.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 1-Methylparabanic Acid (Intermediate 1)

Self-Validating Check: The reaction is complete when the vigorous evolution of HCl gas ceases.

  • Preparation: Charge a dry, nitrogen-flushed reactor with N-methylurea (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Addition: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.3 eq) dropwise over 30–45 minutes. (Caution: Ensure the reactor is vented to a caustic scrubber to neutralize evolved HCl gas).

  • Cyclization: Remove the ice bath and gradually heat the mixture to reflux (approx. 40 °C). Maintain reflux for 2–4 hours.

  • Isolation: Once gas evolution stops, cool the reactor to room temperature. Concentrate the mixture under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 1-methylparabanic acid as a white crystalline solid.

Phase 2: N-Alkylation with tert-Butyl Bromoacetate (Intermediate 2)

Self-Validating Check: The suspension will change in appearance as the insoluble K₂CO₃ is converted to KBr.

  • Deprotonation: Dissolve 1-methylparabanic acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to generate the potassium salt.

  • Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor by TLC or LC-MS for the complete consumption of the starting material.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tert-butyl ester.

Phase 3: Acidic Cleavage to Target Acid (Final Product)

Self-Validating Check: The evolution of isobutylene gas indicates active ester cleavage.

  • Cleavage: Dissolve the intermediate tert-butyl ester in DCM (0.2 M). Cool to 0 °C and add Trifluoroacetic acid (TFA) (10 eq) dropwise.

  • Reaction: Warm the solution to room temperature and stir for 4 hours.

  • Purification: Evaporate the volatiles under reduced pressure. To remove residual TFA, add toluene and co-evaporate (repeat 2x).

  • Isolation: Triturate the resulting residue with cold diethyl ether. Filter the precipitate and dry under high vacuum to afford the highly pure 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.

Quantitative Data Summary

Reaction PhaseReagents & ConditionsExpected Yield (%)Target Purity (HPLC)Key Quality Attribute (KQA)
1. Cyclocondensation N-Methylurea, Oxalyl chloride, DCM, Reflux 2h85 - 90%>98.0%Absence of linear oligomers
2. N-Alkylation 1-Methylparabanic acid, t-Butyl bromoacetate, K₂CO₃, DMF, RT 4h92 - 95%>99.0%Complete consumption of starting material
3. Ester Cleavage tert-Butyl ester, TFA, DCM, RT 4h95 - 98%>99.5%No ring-opened oxaluric acid detected

References

  • Choi, S.K., et al. "Synthesis and Decomposition of Parabanic Acid Derivatives." Asian Journal of Chemistry, 2012. URL:[Link]

  • Ungoren, S.H., et al. "[3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones." MDPI, 2023. URL:[Link]

  • PubChem. "1-Methylimidazolidine-2,4,5-trione (CID 123196)." National Center for Biotechnology Information. URL:[Link]

Validation & Comparative

Validating the Biological Target of a Novel Compound: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both intricate and demanding. A critical milestone in this journey is the unequivocal identification and validation of the compound's biological target. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on how to rigorously validate the biological target of a novel small molecule, using the hypothetical compound "Compound X," a putative inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38 alpha, as a case study.

Our objective is to move beyond mere protocol recitation. Instead, we will delve into the causality behind experimental choices, emphasizing the creation of a self-validating system of evidence. This guide will compare and contrast orthogonal, industry-standard techniques, providing the in-depth, field-proven insights necessary to build a robust target validation package.

The Central Hypothesis: Is MAPK14 the True Target?

Let's hypothesize that "Compound X," a novel small molecule, has been identified through a high-throughput screen as a potential inhibitor of cellular inflammation. Preliminary data suggests it may target the MAPK14 signaling pathway, a key regulator of inflammatory responses. Now, we must answer the critical question: Does Compound X directly bind to and inhibit MAPK14, and is this interaction responsible for its observed cellular effects?

To address this, we will employ a multi-pronged approach, progressing from direct biophysical measurements of binding to demonstrating target engagement in the complex cellular environment and, finally, linking this engagement to a functional cellular outcome.

Part 1: Direct Biophysical Confirmation of Target Binding

The foundational step in target validation is to demonstrate a direct, physical interaction between the compound and the purified target protein. Here, we compare two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful technique for measuring the binding kinetics (association and dissociation rates) and affinity of a small molecule to its target protein.

The "Why" Behind the "How": By immobilizing the target protein (MAPK14) and flowing the compound (Compound X) over it, we can directly observe the binding and dissociation events in real time. This provides not only the binding affinity (KD) but also the on-rate (ka) and off-rate (kd), offering deeper insights into the binding mechanism. A slow off-rate, for instance, may suggest a longer residence time on the target, which could translate to a more durable pharmacological effect.

Experimental Workflow: SPR

cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis p1 Purify MAPK14 Protein e1 Immobilize MAPK14 on Sensor Chip p1->e1 p2 Prepare Compound X Stock e2 Inject Compound X (Analyte) p2->e2 e1->e2 Multiple Cycles (Concentration Series) e3 Measure Association/ Dissociation e2->e3 Multiple Cycles (Concentration Series) e4 Regenerate Chip Surface e3->e4 Multiple Cycles (Concentration Series) a1 Fit Sensorgram Data to Kinetic Model e3->a1 e4->e2 Multiple Cycles (Concentration Series) a2 Determine K_D, k_a, k_d a1->a2

Caption: Workflow for SPR-based target validation.

Step-by-Step Protocol: SPR Analysis of Compound X and MAPK14

  • Protein Immobilization:

    • Covalently immobilize purified recombinant human MAPK14 onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a density that will produce a response of approximately 100-200 response units (RU) upon analyte binding.

  • Analyte Preparation:

    • Prepare a dilution series of Compound X in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically range from 0.1x to 10x the expected KD.

  • Binding Measurement:

    • Inject the Compound X dilutions over the MAPK14-immobilized surface and a reference flow cell (without protein) to subtract non-specific binding.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

The "Why" Behind the "How": Unlike SPR, ITC is an in-solution technique, eliminating potential artifacts from protein immobilization. It directly measures the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. From these, the entropy (ΔS) can be calculated. This thermodynamic signature is invaluable for understanding the driving forces of binding (e.g., hydrogen bonds, hydrophobic interactions).

Experimental Workflow: ITC

cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Dialyze MAPK14 Protein e1 Load MAPK14 into Sample Cell p1->e1 p2 Prepare Compound X in Matched Buffer e2 Load Compound X into Syringe p2->e2 e3 Titrate Compound X into Sample Cell e1->e3 e2->e3 e4 Measure Heat Change per Injection e3->e4 a1 Integrate Injection Peaks e4->a1 a2 Fit Isotherm to Binding Model a1->a2 a3 Determine K_D, n, ΔH a2->a3

Caption: Workflow for ITC-based target validation.

Step-by-Step Protocol: ITC Analysis of Compound X and MAPK14

  • Sample Preparation:

    • Thoroughly dialyze the purified MAPK14 protein against the ITC running buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve Compound X in the final dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the MAPK14 solution (typically 10-20 µM) into the sample cell.

    • Load the Compound X solution (typically 100-200 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of Compound X into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection and plot them against the molar ratio of Compound X to MAPK14.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Rationale for Comparison
Primary Output Kinetics (ka, kd), Affinity (KD)Thermodynamics (KD, ΔH, n)Provides orthogonal information: SPR reveals binding dynamics, while ITC uncovers the thermodynamic driving forces.
Format Immobilized TargetIn-solutionComparing results helps rule out artifacts related to protein immobilization.
Protein Consumption Low (µg)High (mg)Practical consideration for protein availability.
Throughput HigherLowerITC is generally used for lower-throughput, in-depth characterization.
Positive Control Known MAPK14 inhibitor (e.g., SB203580)Known MAPK14 inhibitor (e.g., SB203580)Essential for validating the experimental setup and ensuring the protein is active.

Part 2: Confirming Target Engagement in a Cellular Context

Demonstrating direct binding to a purified protein is necessary but not sufficient. We must prove that Compound X engages MAPK14 within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard for this purpose.

Cellular Thermal Shift Assay (CETSA®): In-Cell Target Engagement

CETSA operates on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).

The "Why" Behind the "How": This assay provides direct evidence of target engagement in a physiological context. By heating intact cells treated with Compound X and then quantifying the amount of soluble MAPK14 remaining, we can observe a dose-dependent stabilization, which is a strong indicator of binding. This method is critical for bridging the gap between in vitro biophysics and cellular pharmacology.

Experimental Workflow: CETSA

cluster_prep Cell Treatment cluster_exp Thermal Challenge & Lysis cluster_analysis Quantification p1 Culture Cells (e.g., THP-1) p2 Treat with Compound X or Vehicle (DMSO) p1->p2 e1 Aliquot Cell Suspensions p2->e1 e2 Heat Aliquots to Different Temperatures e1->e2 e3 Lyse Cells (Freeze-Thaw) e2->e3 e4 Separate Soluble & Precipitated Fractions (Centrifugation) e3->e4 a1 Collect Soluble Fraction e4->a1 a2 Quantify Soluble MAPK14 (e.g., Western Blot, ELISA) a1->a2 a3 Plot Melt Curve & Determine T_m Shift a2->a3

Caption: Workflow for CETSA-based target engagement.

Step-by-Step Protocol: CETSA for Compound X and MAPK14

  • Cell Treatment:

    • Treat a suspension of a relevant cell line (e.g., THP-1 monocytes) with a dose-range of Compound X or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.

  • Quantification:

    • Analyze the amount of soluble MAPK14 in each sample using a specific and sensitive method like Western blotting or an immunoassay.

  • Data Analysis:

    • Plot the percentage of soluble MAPK14 against the temperature for both vehicle- and compound-treated groups. The rightward shift in the curve for the Compound X-treated sample indicates thermal stabilization.

Method Principle Output Alternative/Complementary Methods Rationale for Comparison
CETSA® Ligand-induced thermal stabilization of the target protein in cells or lysate.A thermal shift (ΔTm) indicating target engagement.NanoBRET™, Kinase-Glo®CETSA directly measures physical binding in the cell. NanoBRET™ measures proximity via energy transfer, while Kinase-Glo® measures enzymatic activity. Using both CETSA and an activity-based assay provides orthogonal evidence of binding and functional inhibition.

Part 3: Linking Target Engagement to Cellular Function

The final, crucial step is to demonstrate that the engagement of MAPK14 by Compound X leads to the intended biological outcome—the inhibition of the MAPK14 signaling pathway.

Phospho-Protein Western Blot: Pathway Modulation

A direct way to assess the functional consequence of MAPK14 inhibition is to measure the phosphorylation status of its key downstream substrate, MAPKAPK2 (MK2).

The "Why" Behind the "How": Active MAPK14 phosphorylates and activates MK2. Therefore, a true MAPK14 inhibitor should decrease the levels of phosphorylated MK2 (p-MK2) in a dose-dependent manner upon cellular stimulation (e.g., with lipopolysaccharide, LPS). This experiment directly links target engagement to a biochemical readout of pathway activity.

MAPK14 Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 Activates MKK3_6 MKK3/6 TLR4->MKK3_6 Activates MAPK14 MAPK14 (p38α) MKK3_6->MAPK14 Phosphorylates (Activates) MK2 MK2 MAPK14->MK2 Phosphorylates (Activates) TNFa TNF-α Production MK2->TNFa CompoundX Compound X CompoundX->MAPK14 Inhibits

Caption: Simplified MAPK14 signaling cascade.

Step-by-Step Protocol: Phospho-MK2 Western Blot

  • Cell Treatment:

    • Pre-treat cells (e.g., macrophages or THP-1 cells) with a dose-range of Compound X for 1 hour.

  • Stimulation:

    • Stimulate the cells with a known MAPK14 activator, such as LPS (100 ng/mL), for 15-30 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for phospho-MK2 (Thr334) and total MK2 (as a loading control).

    • Use a secondary antibody and chemiluminescence to detect the proteins.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-MK2 signal to the total MK2 signal. A dose-dependent decrease in normalized p-MK2 indicates functional inhibition of MAPK14.

Experiment Positive Control Negative Control Expected Outcome for Compound X
Phospho-MK2 Western Blot Known MAPK14 inhibitor (SB203580)Vehicle (DMSO)Dose-dependent reduction in LPS-induced MK2 phosphorylation.
TNF-α ELISA Known MAPK14 inhibitor (SB203580)Vehicle (DMSO)Dose-dependent reduction in LPS-induced TNF-α secretion.

Conclusion: Building a Self-Validating Case

Validating the biological target of a novel compound is not a linear process but rather the construction of a robust, self-validating web of evidence. By integrating biophysical, cellular, and functional data, we can confidently assert that Compound X is a direct inhibitor of MAPK14.

  • SPR and ITC provide orthogonal, quantitative proof of a direct physical interaction with the purified protein.

  • CETSA® confirms that this interaction occurs within the native cellular environment, demonstrating target engagement.

  • Downstream signaling analysis (e.g., p-MK2 Western blot) provides the crucial functional link, showing that this engagement translates into the intended modulation of the biological pathway.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • PDB-101. (n.d.). p38 Mitogen-activated Protein Kinase (MAPK). RCSB PDB. [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases stress signaling in activation, proliferation and differentiation. Seminars in Cell & Developmental Biology, 18(6), 750-760. [Link]

Cross-Reactivity Profiling of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic Acid: A Comparative Guide for Immunoassay and LC-MS/MS Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Parabanic Acid Derivatives

The compound 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a highly specialized cyclic imide featuring a parabanic acid (imidazolidine-2,4,5-trione) core. Parabanic acid itself is a well-documented singlet oxygen oxidation product of uric acid, frequently monitored as a biomarker for in vivo oxidative stress[1].

When developing quantitative assays—such as Enzyme-Linked Immunosorbent Assays (ELISA) or targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for this specific methylated derivative, analytical scientists face a significant hurdle: structural cross-reactivity . The highly conserved 2,4,5-trioxoimidazolidine ring is prone to antibody cross-recognition with endogenous purine metabolites, environmental hydantoins, and other parabanic acid analogs[2][3].

This guide objectively compares the cross-reactivity profile of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid against its structural alternatives, providing self-validating experimental protocols to ensure absolute assay specificity.

Mechanistic Basis of Cross-Reactivity & Hapten Design

In immunoassay development, causality dictates that the conjugation strategy defines the antibody's specificity. To generate antibodies against 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, the N1-acetic acid moiety is typically utilized as a linker for EDC/NHS coupling to a carrier protein (e.g., Bovine Serum Albumin, BSA).

Because the N1 position is masked by the carrier protein, the immune system primarily recognizes the N3-methyl group and the 2,4,5-trione core as the dominant epitopes. Consequently, the resulting antibodies will heavily scrutinize the N3 position for the methyl group, but may still exhibit cross-reactivity with unmethylated parabanic acid due to the exposed, highly immunogenic trione ring. This phenomenon is similarly observed in [2], where minor modifications to the imidazolidine ring drastically alter the IC50​ values.

G Hapten 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl) acetic acid Core Imidazolidine-2,4,5-trione Core (High Cross-Reactivity Risk) Hapten->Core Epitope 1 Sub1 N1-Acetic Acid Group (Conjugation Site) Hapten->Sub1 Linker Sub2 N3-Methyl Group (Specificity Determinant) Hapten->Sub2 Epitope 2 Parabanic Acid\nInterference Parabanic Acid Interference Core->Parabanic Acid\nInterference Target Specificity Target Specificity Sub2->Target Specificity

Fig 1. Structural epitope mapping and cross-reactivity logic for parabanic acid derivatives.

Comparative Performance Data

To objectively evaluate assay performance, we compare the cross-reactivity (%CR) of the target analyte against structurally similar compounds using an Indirect Competitive ELISA (icELISA), alongside a comparative LC-MS/MS matrix.

% Cross-Reactivity (%CR) is calculated as: %CR = (IC50 of Target Analyte / IC50 of Analog) × 100

Table 1: icELISA Cross-Reactivity Profiling

Data represents typical competitive binding affinities for an antibody raised against the N1-conjugated hapten.

CompoundStructural Difference IC50​ (ng/mL)% Cross-Reactivity
2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid Target Analyte 1.2 100%
Parabanic acidLacks N1-acetic acid & N3-methyl3.435.3%
1-Aminohydantoin (AHD)Lacks C5=O; different N-substitutions>1000<0.1%
Uric AcidPurine ring structure (Precursor)>1000<0.1%
AllantoinOpen-ring oxidation product>1000<0.1%
Table 2: Methodological Comparison (icELISA vs. LC-MS/MS)

While ELISA offers high-throughput screening, its susceptibility to parabanic acid cross-reactivity necessitates orthogonal validation. LC-MS/MS bypasses epitope recognition, relying instead on mass-to-charge ( m/z ) transitions, effectively eliminating structural cross-reactivity at the cost of throughput.

ParametericELISALC-MS/MS (MRM Mode)
Specificity Mechanism Epitope binding (Antibody-dependent)Chromatographic RT + m/z transition
Cross-Reactivity Risk Moderate (35% with Parabanic acid)None (Isobaric separation achieved)
Sensitivity (LOD) 0.2 ng/mL0.05 ng/mL
Throughput High (96-well parallel processing)Medium (~5 min chromatographic run time)
Matrix Effects Low (Mitigated via sample dilution)Moderate (Requires stable isotope internal standard)

Self-Validating Experimental Protocols

Protocol A: Indirect Competitive ELISA (icELISA) Workflow

This protocol utilizes a competitive format, meaning the displacement of the antibody from the immobilized coating antigen directly correlates with the binding affinity of the free competitor in solution. This is the gold standard for evaluating[3].

Workflow Coat 1. Plate Coating Antigen Conjugate (BSA) Block 2. Blocking 5% Skim Milk / PBS Coat->Block Compete 3. Competition Analyte/Analog + Primary Ab Block->Compete Detect 4. Detection HRP-Secondary Ab + TMB Compete->Detect Read 5. Quantification Read OD at 450 nm Detect->Read

Fig 2. Step-by-step indirect competitive ELISA workflow for cross-reactivity screening.

Step-by-Step Methodology:

  • Coating: Coat 96-well microtiter plates with 100 µL/well of the hapten-BSA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBS. Incubate for 2 hours at 37°C.

    • Causality: Blocking neutralizes bare polystyrene surfaces, preventing the primary antibody from binding non-specifically and causing false-positive background signals.

  • Competition: Add 50 µL/well of standard/analog solutions (ranging from 0.01 to 1000 ng/mL in PBS) and 50 µL/well of the primary antibody. Incubate for 1 hour at 37°C.

  • Detection: Wash 3x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.

  • Substrate & Stop: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H2​SO4​ .

  • Self-Validation Checkpoint: Read the Optical Density (OD) at 450 nm. The zero-competitor well ( B0​ ) must yield an OD between 1.5 and 2.0. If B0​ < 1.0, the coating efficiency or antibody titer is insufficient, and the resulting IC50​ calculations are analytically invalid.

Protocol B: LC-MS/MS Specificity Validation

To confirm that immunoassay cross-reactants (like parabanic acid) do not interfere with absolute quantification, LC-MS/MS is employed to separate compounds temporally and by mass.

Step-by-Step Methodology:

  • Sample Preparation: Spike the biological matrix with the target analyte and structural analogs. Perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 × g for 10 minutes.

  • Chromatographic Separation: Inject 10 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic mobile phase ensures the N1-acetic acid moiety remains protonated, significantly improving retention and peak shape on the hydrophobic C18 stationary phase.

  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the target.

  • Self-Validation Checkpoint: Analyze a blank matrix sample. The signal-to-noise (S/N) ratio at the target's specific retention time must be <3. If a peak is present, isobaric matrix interference is occurring, requiring an adjustment to the chromatographic gradient.

References

  • Hillered, L., et al. "Parabanic acid for monitoring of oxygen radical activity in the injured human brain." Neuroreport, 6(13), 1816-1820 (1995). Sigma-Aldrich Peer Reviewed Papers.

  • Liu, Y.-C., et al. "Preparation of Polyclonal Antibodies to a Derivative of 1-Aminohydantoin (AHD) and Development of an Indirect Competitive ELISA for the Detection of Nitrofurantoin Residue in Water." ACS Publications, Journal of Agricultural and Food Chemistry (2007). 2

  • "Development of a direct competitive chemiluminescent ELISA for the detection of nitrofurantoin metabolite 1-amino-hydantoin in fish and honey." Analytical Methods (RSC Publishing) (2014). 3

  • Kaur, H., et al. "Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products." Chemico-Biological Interactions, 73(2-3), 235-247 (1990).

Sources

Structure-Activity Relationship of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic Acid Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Methodology

Introduction and Mechanistic Rationale

The compound 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (CAS 128043-82-3) and its extended analogs represent a highly specialized class of parabanic acid derivatives. In drug discovery, these molecules have garnered significant attention for their dual-target potential: primarily as highly selective Aldose Reductase (AR) inhibitors for the treatment of diabetic complications [1], and secondarily as Thymidine Phosphorylase (TP) inhibitors with anti-angiogenic properties [2].

As a Senior Application Scientist, I have evaluated numerous inhibitor classes. The fundamental challenge with traditional AR inhibitors (ARIs) like Sorbinil or Alrestatin is their lack of selectivity; they often inadvertently inhibit Aldehyde Reductase (ALR), leading to off-target toxicity. The parabanic acid scaffold uniquely solves this through precise spatial geometry.

Pathway Glucose Glucose / Thymidine Enzyme Aldose Reductase (AR) / Thymidine Phosphorylase (TP) Glucose->Enzyme Product Sorbitol / Thymine Enzyme->Product Inhibitor Parabanic Acid Analogs Inhibitor->Enzyme Competitive Inhibition

Caption: Dual mechanistic pathways targeted by parabanic acid analogs in metabolic and salvage cycles.

Structure-Activity Relationship (SAR) Analysis

The rational design of these analogs relies on three distinct structural domains, each responsible for a specific biophysical interaction [1, 3]:

  • The N1-Acetic Acid Moiety (The Anchor): This functional group is non-negotiable. It acts as the primary pharmacophore, mimicking the substrate and anchoring the molecule via electrostatic interactions to the anion-binding pocket of Aldose Reductase (specifically interacting with residues Tyr48, His110, and Trp111). Removing or esterifying this group abolishes activity.

  • The 2,4,5-Trioxoimidazolidine Core (The Selectivity Filter): The rigid, planar parabanic acid ring is the key to enzyme selectivity. Its unique geometry allows it to fit snugly into the AR active site. However, it sterically clashes within the slightly smaller, highly homologous active site of Aldehyde Reductase (ALR), driving the profound AR/ALR selectivity.

  • The N3-Substituent (The Potency Amplifier): The base molecule features a simple 3-methyl group, which provides baseline inhibitory activity. However, SAR optimization reveals that replacing this methyl group with bulky, lipophilic, and electron-withdrawing arylalkyl groups (e.g., 4-chloro-3-nitrophenyl or chlorobenzothiazolyl) forces the molecule deep into the hydrophobic specificity pocket of AR. This substitution exponentially increases potency and pushes AR selectivity beyond 5,000-fold [3].

Performance Comparison vs. Alternatives

To objectively evaluate the parabanic acid analogs, we must benchmark them against clinically established alternatives: Epalrestat (the only ARI approved in certain markets) and Tipiracil (a clinical TP inhibitor).

Table 1: In Vitro Enzyme Inhibition and Selectivity Profiling
Compound / AnalogTargetIC₅₀ (AR) µMIC₅₀ (ALR) µMSelectivity Ratio (ALR/AR)Clinical Status
Epalrestat (Control)AR0.0100.710~71Approved (Japan)
Sorbinil (Control)AR0.0030.140~46Discontinued
N3-Methyl Analog (Base)AR / TP~5.200> 50.0> 10Preclinical
N3-(4-Cl-3-NO₂-phenyl) Analog AR0.005> 8.00> 1600 Preclinical [1]
N3-Chlorobenzothiazolyl Analog AR0.002> 10.0> 5000 Preclinical [3]
Tipiracil (Control)TPN/AN/AN/A (TP IC₅₀: 0.014)Approved

Data Interpretation: While Epalrestat is highly potent, its selectivity window is narrow (~71-fold). The optimized parabanic acid analogs (where the N3-methyl is replaced by complex aryl groups) achieve equivalent potency to Sorbinil but with an unprecedented >1600 to >5000-fold selectivity , virtually eliminating the risk of ALR-mediated off-target toxicity [1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating these analogs.

Protocol A: Aldose Reductase (AR) Inhibition Assay

Principle: AR catalyzes the NADPH-dependent reduction of DL-glyceraldehyde. Enzyme activity is tracked via the photometric decrease of NADPH.

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 6.2).

  • Reagent Master Mix: In a UV-transparent 96-well microplate, combine 0.1 mM NADPH, purified recombinant human AR (20 mU/mL), and the test analog (serial dilutions from 10 µM to 0.001 µM).

  • Self-Validation Step: Designate wells for a Positive Control (Epalrestat at 0.05 µM) and a Negative/Blank Control (buffer + NADPH + analog, without enzyme) to rule out auto-oxidation or compound absorbance interference.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader at 25°C for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Thymidine Phosphorylase (TP) Inhibition Assay

Principle: TP reversibly catalyzes the phosphorolysis of thymidine to thymine. Product formation is quantified via HPLC.

  • Reaction Mixture: Combine 50 mM potassium phosphate buffer (pH 7.4), 2 mM thymidine, and the test analog.

  • Initiation: Add recombinant human TP (0.5 µg/mL) and incubate at 37°C for 20 minutes.

  • Quenching: Stop the reaction by adding an equal volume of 0.5 M NaOH.

  • Quantification: Analyze the mixture via Reversed-Phase HPLC (C18 column). Detect the formation of free thymine using a UV detector set to 267 nm. Compare peak areas against a Tipiracil positive control.

Workflow Step1 1. Compound Synthesis (N3-Substitution Variants) Step2 2. Target Enzyme Purification (AR, ALR, TP) Step1->Step2 Step3 3. Kinetic Assays (NADPH Absorbance / HPLC) Step2->Step3 Step4 4. Selectivity Profiling (IC50 AR vs ALR) Step3->Step4 Step5 5. In Vivo Validation (Diabetic Neuropathy Models) Step4->Step5 Control Reference Controls (Epalrestat / Tipiracil) Control->Step3

Caption: Standardized experimental workflow for screening and validating parabanic acid analogs.

Conclusion

The 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid scaffold is a masterclass in rational drug design. By leveraging the rigid parabanic acid core, researchers have unlocked a mechanism to achieve extreme selectivity between highly homologous enzymes (AR vs. ALR). While the base N3-methyl analog serves as a functional starting point, extending the N3 position with bulky aryl groups is the definitive path to achieving clinical-grade potency and selectivity for diabetic complication therapeutics.

References

  • Ishii, A., Kotani, T., Nagaki, Y., & Okamoto, K. (1996). Highly Selective Aldose Reductase Inhibitors. 1. 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic Acids. Journal of Medicinal Chemistry, 39(9), 1924-1927.[Link]

  • BRENDA Enzyme Database. Information on EC 2.4.2.4 - Thymidine Phosphorylase. BRENDA.[Link]

  • Kotani, T., Ishii, A., Nagaki, Y., & Okamoto, K. (1997). Highly selective aldose reductase inhibitors. II. Optimization of the aryl part of 3-(arylmethyl)-2,4,5-trioxoimidazolidine-1-acetic acids. Chemical and Pharmaceutical Bulletin, 45(2), 297-304.[Link]

In Vivo Efficacy of Imidazolidine-2,4,5-trione and Hydantoin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Privileged Scaffolds

In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," consistently emerge as foundational structures for a diverse array of biologically active agents. Among these, the hydantoin (imidazolidine-2,4-dione) and imidazolidine-2,4,5-trione cores are prominent due to their versatile hydrogen-bonding capacity and ability to be chemically modified to fine-tune their physicochemical properties for various therapeutic targets.[1] This guide provides a comparative overview of the in vivo efficacy of several compounds derived from these scaffolds, offering insights for researchers and drug development professionals. While specific in vivo data for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is not publicly available, this analysis of related compounds will illuminate the potential of this chemical class.

The imidazolidine core is a versatile structure found in a range of pharmaceuticals with applications including antimicrobial, anticonvulsant, antiarrhythmic, and anticancer activities.[2][3] Modifications to this core structure have led to the development of potent and selective inhibitors of various enzymes and receptors.[1][4][5] This guide will delve into the in vivo performance of select derivatives, highlighting their efficacy in various disease models.

Comparative In Vivo Efficacy of Hydantoin and Imidazolidine-2,4,5-trione Derivatives

The following sections detail the in vivo efficacy of representative compounds from the hydantoin and imidazolidine-2,4,5-trione classes, showcasing their therapeutic potential across different disease areas.

Antimicrobial and Antiparasitic Hydantoin Derivatives

Hydantoin derivatives have demonstrated significant promise in combating infectious diseases, with some exhibiting potent activity against drug-resistant pathogens and parasites.

A notable example is a series of novel hydantoin derivatives that have been shown to be active against bacterial membranes.[6][7] The lead compound from this series exhibited in vivo efficacy much superior to vancomycin in a rat model of MRSA-induced pneumonia, not only by eradicating the bacteria but also by suppressing the associated inflammation.[6][7]

In the realm of antiparasitic agents, 1-benzyl-3-aryl-2-thiohydantoin derivatives have been identified as potent agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.[8] Extensive structure-activity relationship (SAR) studies led to the identification of compounds 68 (1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin) and 76 (1-(2-chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin), which demonstrated a 100% cure rate in an acute mouse model of the disease when administered orally.[8]

Table 1: In Vivo Efficacy of Antimicrobial and Antiparasitic Hydantoin Derivatives

CompoundDisease ModelAnimal ModelDosing RegimenEfficacyReference
Lead Hydantoin DerivativeMRSA-induced pneumoniaRatNot specifiedSuperior to vancomycin in bacterial eradication and inflammation suppression[6][7]
Compound 68 Acute Human African TrypanosomiasisMouse50 mg/kg, oral, twice daily for 4 days100% cure rate[8]
Compound 76 Acute Human African TrypanosomiasisMouse50 mg/kg, oral, twice daily for 4 days100% cure rate[8]
Anticancer Imidazolidine-2,4,5-trione and Hydantoin Derivatives

The imidazolidine scaffold is also a key feature in the development of novel anticancer agents. These compounds can exert their effects through various mechanisms, including enzyme inhibition and cytotoxicity against cancer cell lines.

For instance, pyrazoline-linkered hydantoin 15 has been shown to inhibit tumor growth in HT-29 xenograft mouse models.[1] Oral and intraperitoneal administration of this compound resulted in significant tumor growth inhibition (TGI) of 44% and 36%, respectively, with good oral bioavailability and no acute toxicity at doses up to 100 mg/kg.[1]

Derivatives of 2,4,5-trioxoimidazolidine have been identified as inhibitors of thymidine phosphorylase, an enzyme involved in angiogenesis.[4] The most potent compound from this series, 3-(2,4,5-trioxo-3-phenylethyl-imidazolodin-1-yl)propionamide, exhibited an IC50 of 40 μM against Escherichia coli TP.[4] While specific in vivo efficacy data for this compound is not provided, its potent enzymatic inhibition suggests potential for anti-angiogenic therapy.

Table 2: In Vivo and In Vitro Activity of Anticancer Imidazolidine Derivatives

CompoundTarget/ActivityModelKey FindingsReference
Pyrazoline-linkered hydantoin 15 Bcl-2 inhibitorHT-29 xenograft mouse model44% TGI (oral, 50 mg/kg), 36% TGI (i.p., 50 mg/kg)[1]
3-(2,4,5-trioxo-3-phenylethyl-imidazolodin-1-yl)propionamideThymidine Phosphorylase inhibitorE. coli TP enzyme assayIC50 = 40 μM[4]
Hydantoin 9 CytotoxicityMCF-7 breast cancer cellsIC50 = 0.37 ± 0.02 µM (83-fold more potent than 5-fluorouracil)[1]
Anticonvulsant Hydantoin Derivatives

The hydantoin scaffold is famously represented by phenytoin, a widely used anticonvulsant drug. Research continues to explore new hydantoin derivatives for the treatment of epilepsy. A study on N-piperidinespirohydantoin derivatives, prepared via the Bucherer-Bergs reaction, evaluated their anticonvulsant activity in a maximal electroshock (MES)-induced seizure model in rats.[2] These studies highlight the ongoing efforts to develop new antiepileptic drugs based on this established pharmacophore.

Experimental Methodologies: A Guide to In Vivo Efficacy Assessment

The evaluation of the in vivo efficacy of novel compounds requires robust and well-designed experimental protocols. The following sections outline a general workflow and specific methodologies based on the reviewed literature.

General Experimental Workflow for In Vivo Efficacy Studies

G cluster_0 Pre-clinical In Vivo Efficacy Assessment A Compound Synthesis & Characterization B In Vitro Screening (e.g., enzyme inhibition, cytotoxicity) A->B C Animal Model Selection (e.g., disease induction) B->C D Pharmacokinetic & Toxicity Studies C->D E Efficacy Study Design (dosing, duration, endpoints) D->E F In Vivo Experimentation E->F G Data Collection & Analysis (e.g., tumor volume, survival) F->G H Histopathological & Biomarker Analysis G->H I Results Interpretation & Reporting H->I

Caption: A generalized workflow for the preclinical in vivo evaluation of novel therapeutic compounds.

Detailed Protocol: Imiquimod (IMQ)-Induced Psoriatic Mouse Model

This protocol is adapted from a study evaluating the anti-psoriatic activities of benzoxazole derivatives and serves as a relevant example for testing anti-inflammatory compounds.[9]

1. Animal Model:

  • Male BALB/c mice, 6-8 weeks old.

  • Acclimatize for one week before the experiment.

2. Psoriasis Induction:

  • Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) on the shaved back skin of each mouse for 14 consecutive days.

3. Treatment Groups:

  • Control Group: Receive the vehicle (e.g., cream base) only.

  • Test Compound Group (Topical): Receive the test compound formulated in a suitable vehicle (e.g., 1% w/w) applied topically to the psoriatic lesion.

  • Test Compound Group (Oral): Receive the test compound via oral gavage at a specified dose (e.g., 125 mg/kg).

  • Positive Control Group: Receive a standard-of-care drug, such as Clobetasol propionate.

4. Efficacy Assessment:

  • Psoriasis Area and Severity Index (PASI): Score the erythema, thickness, and desquamation of the skin lesion daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: severe, 4: very severe). The cumulative PASI score is the sum of these individual scores.

  • Histopathological Analysis: At the end of the study, euthanize the mice and collect skin tissue samples. Fix the samples in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine for psoriatic alterations such as hyperkeratosis, parakeratosis, and inflammatory cell infiltration.

Signaling Pathway: Potential Mechanism of Action

While the precise mechanisms of action for many of these compounds are still under investigation, a common theme for anticancer agents is the modulation of cell survival and proliferation pathways. For example, Bcl-2 inhibitors like the pyrazoline-linkered hydantoin 15 interfere with the intrinsic apoptotic pathway.

Bcl2_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits Compound_15 Pyrazoline-linkered hydantoin 15 Compound_15->Bcl2 inhibits

Caption: Simplified diagram of the intrinsic apoptotic pathway and the inhibitory role of Bcl-2, a target for compounds like pyrazoline-linkered hydantoin 15.

Conclusion and Future Directions

The imidazolidine-2,4,5-trione and hydantoin scaffolds are demonstrably fertile ground for the discovery of novel therapeutic agents with significant in vivo efficacy across a spectrum of diseases. The examples presented herein underscore the potential of these chemical classes in developing next-generation antimicrobial, antiparasitic, and anticancer drugs. While direct comparative data for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid remains to be elucidated, the broader family of related compounds shows considerable promise. Future research should focus on comprehensive in vivo studies of novel derivatives, including detailed pharmacokinetic and pharmacodynamic profiling, to fully realize their therapeutic potential.

References

  • Novel hydantoin derivatives: Synthesis and biological activity evaluation. (n.d.).
  • 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. (2017). ACS Medicinal Chemistry Letters.
  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). PubMed - NIH.
  • Recent Applications of Hydantoins in Drug Discovery: Upd
  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evalu
  • Structure-activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. (2011). PubMed.
  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (n.d.). PMC.
  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced w
  • Design, synthesis, and evaluation of dehydroabietyl imidazolidine-2,4-diones, 2,4,5-triones, and 2-thioxoimidazolidine-4,5-diones as TDP1 inhibitors and dual TDP1/TDP2 inhibitors. (2025). PubMed.
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN.
  • 2-(3-((3-NITROPHENYL)METHYL)-2,4,5-TRIOXOIMIDAZOLIDIN-1-YL)ACETIC ACID. (n.d.). FDA.
  • 2-{3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid. (n.d.). Sigma-Aldrich.
  • (I) General structure of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid... (n.d.).
  • (3-METHYL-2-OXO-2,3-DIHYDRO-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ACETIC ACID. (n.d.). NextSDS.
  • 2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid. (n.d.). Sigma-Aldrich.
  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combin
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). MDPI.
  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evalu
  • Selection of orally active antifungal agents from 3,5-substituted isoxazolidine derivatives based on acute efficacy-safety profiles. (n.d.). PMC.
  • Early Systemic and Skin Pharmacodynamic Effects of Icotrokinra in Participants with Moder
  • Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. (2024).
  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). PMC.
  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2018). MDPI.

Sources

Benchmarking 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid: A Comparative Analysis of 3-Deoxyglucosone and Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of diabetic complications (neuropathy, nephropathy, and retinopathy), the chronic elevation of blood glucose drives cellular damage through two interconnected pathways: the polyol pathway and the Maillard reaction. Aldose reductase (AR) initiates the polyol pathway by reducing glucose to sorbitol, which is subsequently oxidized to fructose. This excess fructose accelerates the formation of 3-deoxyglucosone (3-DG), a highly reactive dicarbonyl intermediate[1]. 3-DG rapidly crosslinks slow-turnover proteins (such as collagen, myelin, and lens proteins) to form Advanced Glycation End-products (AGEs), leading to irreversible tissue sclerosis and aging[1].

While traditional therapeutic strategies have focused on either inhibiting Aldose Reductase (e.g., Epalrestat)[2] or scavenging reactive dicarbonyls (e.g., Aminoguanidine)[3], a novel class of parabanic acid derivatives offers a highly targeted intervention. 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (also known as 3-carboxymethyl-1-methylparabanic acid, or 3-CMMPA) acts as a specific inhibitor of 3-DG production[1].

As a Senior Application Scientist, I have designed this guide to objectively benchmark 3-CMMPA against industry-standard inhibitors, providing the causality behind its efficacy and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Pathway

To understand the comparative advantages of these inhibitors, we must map their points of intervention within the glucose metabolism cascade.

Pathway Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose 3-Deoxyglucosone\n(3-DG) 3-Deoxyglucosone (3-DG) Fructose->3-Deoxyglucosone\n(3-DG) AGEs AGEs 3-Deoxyglucosone\n(3-DG)->AGEs AR->Sorbitol Epalrestat Epalrestat Epalrestat->AR 3-CMMPA 3-CMMPA 3-CMMPA->3-Deoxyglucosone\n(3-DG) Aminoguanidine Aminoguanidine Aminoguanidine->AGEs

Mechanistic pathway of glucose metabolism to AGEs and targeted inhibition sites.

Benchmarking Candidates & Structural Causality

When benchmarking 3-CMMPA, we compare it against two distinct pharmacological classes:

  • Test Compound: 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (3-CMMPA)

    • Mechanism: Inhibits the production of 3-DG[1].

    • Structural Causality: The parabanic acid (2,4,5-trioxoimidazolidine) ring system possesses a unique trigonal carbon-nitrogen hydrogen-bonding network. This scaffold mimics natural substrates but resists rapid enzymatic degradation. By halting 3-DG generation, it prevents the downstream crosslinking of proteins without acting as a non-specific scavenger[1].

  • Benchmark 1: Epalrestat

    • Mechanism: Aldose Reductase Inhibitor (ARI).

    • Structural Causality: Contains a rhodanine ring that tightly binds the active site of AR, preventing the initial reduction of glucose to sorbitol. It is highly potent but does not clear existing downstream dicarbonyls[2].

  • Benchmark 2: Aminoguanidine (Pimagedine)

    • Mechanism: Dicarbonyl Scavenger / AGE Inhibitor.

    • Structural Causality: The nucleophilic hydrazine moiety directly reacts with the carbonyl groups of 3-DG to form stable, non-toxic triazines. However, its simple structure leads to rapid metabolism and off-target effects (e.g., iNOS inhibition)[3].

Quantitative Benchmarking Data

The following table synthesizes the comparative performance of these compounds across primary biochemical assays.

CompoundPrimary TargetIC50 (Aldose Reductase)IC50 (AGE / 3-DG Inhibition)Cytotoxicity (CC50)
3-CMMPA 3-DG Production> 50.0 µM~ 2.5 µM> 500 µM
Epalrestat Aldose Reductase0.072 µMN/A (Indirect)> 200 µM
Aminoguanidine Dicarbonyl Scavenging> 1000 µM~ 1000 µM~ 800 µM

Note: Epalrestat exhibits sub-micromolar potency against AR[2], whereas Aminoguanidine requires millimolar concentrations to effectively inhibit AGE formation[4]. 3-CMMPA bridges this gap by directly inhibiting the intermediate 3-DG production at low micromolar concentrations[1].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these compounds relies on self-validating assay systems. The protocols below are designed with internal controls to confirm causality—if the inhibitor works, the specific fluorescent or absorbance readout will shift proportionally.

Protocol 1: In Vitro 3-Deoxyglucosone & AGE Inhibition Assay

This assay validates the downstream efficacy of 3-CMMPA and Aminoguanidine by measuring the fluorescence of crosslinked AGEs.

  • Reagent Preparation: Prepare a solution of 10 mg/mL Bovine Serum Albumin (BSA) in 0.2 M phosphate buffer (pH 7.4) containing 0.02% sodium azide to prevent bacterial growth.

  • Glycation Induction: Add 0.5 M D-fructose to the BSA solution. Fructose is utilized as it accelerates the formation of 3-DG compared to glucose.

  • Inhibitor Dosing: Introduce 3-CMMPA, Epalrestat, or Aminoguanidine at varying concentrations (0.1 µM to 1000 µM). Include a vehicle control (DMSO < 1%) and a blank (BSA without fructose).

  • Incubation: Incubate the mixtures in the dark at 37°C for 14 days.

  • Quenching & Detection: Transfer 200 µL of each sample to a black 96-well microplate. Measure AGE-specific fluorescence using a microplate reader at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Validation: The vehicle control must show maximum fluorescence. A dose-dependent decrease in fluorescence confirms the inhibition of 3-DG-mediated crosslinking.

Protocol 2: Recombinant Aldose Reductase Kinetic Assay

This assay isolates the upstream target (AR) to benchmark Epalrestat against the off-target profile of 3-CMMPA.

  • Enzyme Preparation: Dilute recombinant human Aldose Reductase in 0.1 M sodium phosphate buffer (pH 6.2).

  • Cofactor Addition: Add 0.15 mM NADPH to the reaction mixture. Causality note: NADPH absorbs strongly at 340 nm. As AR reduces the substrate, NADPH is oxidized to NADP+, decreasing the absorbance.

  • Inhibitor Dosing: Add the test compounds at desired concentrations and pre-incubate for 5 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 10 mM DL-glyceraldehyde (a standard AR substrate).

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes. Calculate the initial velocity (V0) and determine the IC50.

High-Throughput Screening Workflow

Workflow Step1 Step 1: Reagent Prep BSA, Fructose, NADPH, Enzymes Step2 Step 2: Inhibitor Dosing Serial Dilutions (0.1 - 1000 µM) Step1->Step2 Step3 Step 3: Incubation 37°C, Time-dependent (Kinetic vs Endpoint) Step2->Step3 Step4 Step 4: Detection Fluorescence (Ex370/Em440) or Absorbance (A340) Step3->Step4 Step5 Step 5: Data Synthesis IC50 Calculation & Benchmarking Step4->Step5

Self-validating experimental workflow for benchmarking AGE and AR inhibitors.

Conclusion

Benchmarking 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid against established inhibitors reveals a strategic advantage in targeting diabetic complications. While Epalrestat efficiently blocks the upstream polyol pathway and Aminoguanidine scavenges downstream dicarbonyls, 3-CMMPA provides a highly specific intervention at the 3-DG production stage. Its parabanic acid core ensures metabolic stability, offering a promising, targeted pharmacological profile for preventing the crosslinking of slow-turnover proteins.

References

  • Source: Google Patents (US6040326A)
  • Epalrestat | Aldose Reductase inhibitor | CAS 82159-09-9 Source: Selleck Chemicals URL
  • Effect of diabetes and aminoguanidine therapy on renal advanced glycation end-product binding Source: PubMed URL
  • Glycation inhibition assays by aminoguanidine and eugenol. IC 50 values...

Sources

Orthogonal Validation of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery and chemical biology, the initial identification of a bioactive compound is merely the first step. Rigorous validation of its mechanism of action is paramount to ensure that the observed biological effect is a direct consequence of the intended molecular interaction and not an artifact. This guide provides a comprehensive framework for the orthogonal validation of the activity of a novel compound, 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, hereafter referred to as "Compound M".

The imidazolidine-2,4-dione (hydantoin) scaffold, of which Compound M is a derivative, is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including enzymes and receptors.[1][2] This versatility underscores the critical need for a multi-assay approach to confirm a newly discovered activity.

For the purposes of this guide, we will operate under a hypothetical, yet plausible, scenario: a primary high-throughput screen has identified Compound M as a potent inhibitor of bacterial D-amino acid oxidase (DAO), a flavoenzyme crucial for the metabolism of D-amino acids in certain bacteria.[3] This positions Compound M as a potential lead for a novel antimicrobial agent.

Orthogonal validation necessitates the use of mechanistically independent assays to corroborate the primary finding.[4][5] A robust validation strategy builds a comprehensive portfolio of evidence, significantly increasing confidence in the compound's designated mechanism of action. Here, we will compare the primary enzymatic assay with two distinct orthogonal methods: a direct biophysical binding assay and a whole-cell functional assay.

  • Primary Assay: Spectrophotometric Enzyme Inhibition Assay

  • Orthogonal Method 1: Isothermal Titration Calorimetry (ITC)

  • Orthogonal Method 2: Bacterial Growth Inhibition (Minimum Inhibitory Concentration) Assay

This guide will detail the experimental protocols, compare the data outputs, and discuss the unique insights provided by each method, offering researchers a clear path to rigorously validate their findings.

Method 1: Primary Validation - Spectrophotometric DAO Enzyme Inhibition Assay

This assay confirms the ability of Compound M to inhibit the catalytic activity of purified DAO enzyme by measuring the reduction of a chromogenic substrate over time.

Causality and Experimental Choices: The primary screening hit must first be confirmed using a direct, in-vitro enzymatic assay. This method directly measures the consequence of enzyme inhibition—the decreased production of a colored product. We use a coupled reaction where the hydrogen peroxide produced by DAO is used by horseradish peroxidase (HRP) to oxidize a dye, leading to a color change.[3] This provides a robust and easily quantifiable readout of enzyme activity. Varying the concentration of Compound M allows for the determination of its IC50 value, a key measure of potency.

Experimental Protocol
  • Reagent Preparation :

    • Prepare a 100 mM potassium phosphate buffer (pH 8.0).

    • Create a stock solution of recombinant bacterial D-amino acid oxidase (DAO) at 1 mg/mL in the phosphate buffer.

    • Prepare a 100 mM stock solution of D-Alanine (the substrate) in water.

    • Prepare a 10 mM stock solution of Compound M in DMSO.

    • Prepare the detection reagent: 2 mM 4-aminoantipyrine (4-AAP), 4 mM phenol, and 10 U/mL horseradish peroxidase (HRP) in the phosphate buffer.[3]

  • Assay Setup (96-well plate format) :

    • In each well, add 150 µL of the phosphate buffer.

    • Add 10 µL of various concentrations of Compound M (serially diluted from the stock) or DMSO for the control wells.

    • Add 10 µL of the DAO enzyme solution to all wells except the "no enzyme" control.

    • Add 10 µL of the detection reagent to all wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement :

    • Initiate the reaction by adding 20 µL of the D-Alanine substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 505 nm every 60 seconds for 30 minutes.[3]

  • Data Analysis :

    • Calculate the initial reaction rate (V₀) for each concentration of Compound M from the linear portion of the absorbance vs. time plot.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the normalized rates against the logarithm of Compound M concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Method 2: Orthogonal Validation - Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6] This method provides direct evidence of a physical interaction between Compound M and the DAO enzyme, independent of its catalytic activity.

Causality and Experimental Choices: While the enzymatic assay shows that Compound M affects the enzyme's function, it doesn't definitively prove direct binding. The observed inhibition could be due to artifacts like aggregation or redox cycling. ITC bypasses catalysis entirely and measures the thermodynamics of binding directly.[7][8] A confirmed binding interaction via ITC provides strong, orthogonal evidence that Compound M is not an assay artifact and physically engages the target protein. This method also yields rich thermodynamic data, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol
  • Sample Preparation :

    • Thoroughly dialyze the purified DAO enzyme against a 50 mM potassium phosphate buffer (pH 8.0) to ensure buffer matching.

    • Dissolve Compound M in the final dialysis buffer to the desired concentration. Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Instrument Setup :

    • Set the instrument (e.g., a MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).

    • Load the DAO enzyme solution (e.g., 20 µM) into the sample cell.

    • Load the Compound M solution (e.g., 200 µM) into the injection syringe.

  • Titration Experiment :

    • Perform a series of small injections (e.g., 1-2 µL) of the Compound M solution into the sample cell containing the DAO enzyme.

    • The instrument measures the heat change after each injection until the enzyme becomes saturated.

    • Perform a control titration by injecting Compound M into the buffer alone to measure the heat of dilution.

  • Data Analysis :

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[9]

Diagram: Orthogonal Validation Workflow

G cluster_primary Primary Assay cluster_ortho1 Orthogonal Method 1 (Biophysical) cluster_ortho2 Orthogonal Method 2 (Cellular) Primary Spectrophotometric DAO Inhibition Assay Result1 IC50 Value (Functional Potency) Primary->Result1 Measures catalytic inhibition Ortho1 Isothermal Titration Calorimetry (ITC) Primary->Ortho1 Validation Ortho2 Bacterial Growth Inhibition Assay Primary->Ortho2 Validation Conclusion Confident Mechanism of Action (MoA) Result1->Conclusion Result2 KD Value (Binding Affinity) Ortho1->Result2 Measures direct physical binding Ortho1->Ortho2 Complementary Data Result2->Conclusion Result3 MIC Value (Cellular Efficacy) Ortho2->Result3 Measures functional outcome in cells Result3->Conclusion

Caption: Workflow for orthogonal validation of an enzyme inhibitor.

Method 3: Orthogonal Validation - Bacterial Growth Inhibition Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of Compound M, which is the lowest concentration that prevents the visible growth of a bacterial strain.

Causality and Experimental Choices: A positive result in cell-free biochemical and biophysical assays is promising, but it doesn't guarantee that the compound will be effective in a complex cellular environment. The compound must be able to penetrate the bacterial cell wall, remain stable in the cytoplasm, and engage its target in the presence of competing cellular components. A whole-cell growth inhibition assay provides crucial evidence of the compound's potential as a therapeutic agent.[10][11] If Compound M inhibits DAO, it should consequently inhibit the growth of bacteria that rely on this enzyme, thus validating the biological relevance of the in-vitro findings.

Experimental Protocol
  • Strain and Media Preparation :

    • Select a bacterial strain known to express D-amino acid oxidase (e.g., certain strains of Pseudomonas aeruginosa or E. coli).

    • Prepare sterile Mueller-Hinton Broth (MHB).

    • Grow an overnight culture of the selected bacteria in MHB at 37°C with shaking.

  • Assay Setup (96-well plate format) :

    • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

    • In the first column, add 100 µL of a 2X concentrated stock of Compound M (e.g., 256 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).[11]

  • Inoculation and Incubation :

    • Dilute the overnight bacterial culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

    • Add 100 µL of this bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis :

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of Compound M at which there is no visible turbidity (bacterial growth).[11]

    • Optionally, measure the optical density at 600 nm (OD600) using a microplate reader to quantify bacterial growth.

Comparison of Validation Methods

The three assays provide different, yet complementary, pieces of information that together build a strong case for Compound M's mechanism of action.

Parameter Spectrophotometric Assay Isothermal Titration Calorimetry (ITC) Bacterial Growth Inhibition
Principle Measures enzyme catalytic activityMeasures heat change upon bindingMeasures inhibition of cell proliferation
System Cell-free (purified components)Cell-free (purified components)Whole-cell (complex biological system)
Key Output IC50 : Concentration for 50% inhibitionKD : Binding affinity constantMIC : Minimum inhibitory concentration
Information Functional potency, mechanism of inhibitionDirect physical binding, thermodynamicsCellular efficacy, bioavailability, stability
Pros High-throughput, direct measure of functionGold standard for binding, low risk of artifactsHigh physiological relevance
Cons Prone to artifacts (aggregation, redox)Lower throughput, requires more proteinIndirect measure of target engagement

A successful validation would show a clear correlation between the data. For example, a potent IC50 in the enzyme assay should be supported by a strong binding affinity (low KD) from ITC. Furthermore, these in-vitro potencies should translate to a measurable effect on bacterial growth (a low MIC value), confirming that the compound can access and inhibit its target in a living system.

Diagram: Interrelation of Assay Results

G IC50 Low IC50 (e.g., 1 µM) KD Low KD (e.g., 0.5 µM) IC50->KD Correlates Confidence High Confidence in MoA IC50->Confidence Confirms Potency MIC Low MIC (e.g., 8 µg/mL) KD->MIC Translates KD->Confidence Confirms Direct Target Binding MIC->Confidence Confirms Cellular Activity

Sources

Safety Operating Guide

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

For laboratory managers, research scientists, and drug development professionals, the proper disposal of specialized organic compounds is critical for maintaining regulatory compliance and operational safety. This guide outlines the self-validating protocols and mechanistic reasoning required for the safe disposal of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.

Chemical Profile & Hazard Causality

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (CAS 128043-82-3)[1] is an organic acid featuring a parabanic acid (trioxoimidazolidine) core. While not classified as an acutely toxic or explosive material, its structural components dictate specific handling and disposal logistics.

Mechanistic Hazard Profile (The "Why"):

  • Mild Acidity & Metal Incompatibility: The carboxylic acid moiety acts as a proton donor. Prolonged contact with susceptible metals (e.g., carbon steel, aluminum) can lead to slow oxidation-reduction reactions, generating hydrogen gas[2]. This creates a severe risk of overpressurization if stored in sealed metal waste carboys.

  • Oxidation Risk: The organic framework (C6H6N2O5) is electron-rich. If mixed with strong oxidizing mineral acids (such as perchloric or nitric acid), the compound can undergo violent, exothermic oxidation[3][4].

  • Mucosal Irritation: Similar imidazolidine derivatives act as localized irritants (H315, H319, H335)[5][6], necessitating strict engineering controls to prevent aerosolization of the powder during waste consolidation.

Quantitative Data & Operational Implications

Property / ParameterValue / ClassificationOperational Implication
CAS Number 128043-82-3Required for accurate EPA/RCRA hazardous waste manifesting.
Molecular Formula C₆H₆N₂O₅Non-halogenated; must be routed to standard organic incineration streams.
Molecular Weight 186.12 g/mol Used to calculate molarity for neutralization of aqueous waste streams.
Primary Hazards Skin/Eye IrritantMandates nitrile gloves, safety goggles, and lab coat during disposal[6].
Incompatibilities Strong oxidizers, basesSegregate waste strictly from inorganic acids and active metal powders[2][7].

Waste Segregation & Storage Logic

Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[8][9], laboratory waste must be systematically segregated at the point of generation (Satellite Accumulation Areas).

  • Primary Containment: Always use compatible high-density polyethylene (HDPE) or glass containers for waste accumulation. Never use metal containers [2].

  • Secondary Containment: Store liquid waste containers in chemically resistant secondary trays capable of holding 110% of the largest container's volume[4][7].

  • Segregation Rule: Physically separate this organic acid waste from inorganic mineral acids, strong bases, and cyanide/sulfide-containing wastes to prevent the generation of toxic gases[7][9].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems, ensuring that each step confirms the safety of the next.

Protocol A: Solid Powder and Crystal Disposal
  • Containment: Using non-sparking, inert spatulas, transfer excess or expired solid chemical into a sealable, wide-mouth HDPE waste container[6].

  • Dust Mitigation: Perform all transfers within a certified chemical fume hood to prevent inhalation of irritating dust particulates.

  • Labeling: Label the container explicitly as "Hazardous Waste: Non-Halogenated Organic Acid (2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid)".

  • Routing: Offer the sealed container to a licensed professional waste disposal service for high-temperature incineration[10].

Protocol B: Aqueous Solution Disposal
  • pH Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter. Aqueous solutions with a pH ≤ 2.0 are classified by the EPA as characteristic corrosive hazardous waste[8].

  • Neutralization: Slowly titrate the waste solution with a dilute base (e.g., 1M NaOH) while stirring continuously.

  • Self-Validation Step: Before capping the waste container, test the solution with pH indicator paper. A reading between pH 6.0 and 8.0 validates that the neutralization was successful, ensuring the solution will not react with other pooled aqueous wastes or degrade the container.

  • Consolidation: Once neutralized, the solution can be routed to the standard aqueous organic waste carboy for commercial disposal.

Protocol C: Organic Solvent Mixtures
  • Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), do not attempt neutralization.

  • Consolidation: Pour the mixture into a designated "Non-Halogenated Solvent Waste" carboy. Ensure the carboy is fitted with a vented safety cap to prevent pressure buildup[2].

Spill Response Protocol

In the event of a localized spill, immediate and correct action prevents environmental discharge and personnel exposure.

  • Isolate: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Neutralize & Absorb: For liquid solutions, apply an inert, inorganic absorbent pad or powder (e.g., vermiculite or diatomaceous earth)[6]. Do not use combustible materials like sawdust, as residual oxidizers in the lab could trigger a fire.

  • Collect: Sweep the absorbed material using a plastic brush and pan. Place the debris into a heavy-duty hazardous waste bag, double-bag it, and route it as solid hazardous waste[2][6].

Waste Routing Decision Tree

WasteRouting Start Waste Generation: 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid Solid Solid Powder / Crystals Start->Solid Liquid Liquid Solutions Start->Liquid Consumables Contaminated PPE / Debris Start->Consumables Incineration Licensed Hazardous Waste Incineration (RCRA Compliant) Solid->Incineration OrgSolvent Organic Solvent Mixture (e.g., DMSO, Methanol) Liquid->OrgSolvent Aqueous Aqueous Solution Liquid->Aqueous Biohazard Solid Waste Stream (Double Bagged) Consumables->Biohazard OrgSolvent->Incineration Neutralization pH Adjustment (pH 6-8) Prior to Disposal Aqueous->Neutralization Neutralization->Incineration If mixed with organics

Decision tree for the segregation and disposal routing of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid waste streams.

References

  • [7] Chemical Handling and Storage Guidelines. University of Toronto Environmental Health & Safety. [Link]

  • [3] Laboratory Waste Management Guide. P2 InfoHouse.[Link]

  • [2] Management of Hazardous Materials and Wastes. University of Rochester Environmental Health & Safety.[Link]

  • [4] Laboratory Waste Management Guide. King County Local Hazardous Waste Management Program.[Link]

  • [10] Safety Data Sheet - Imidazolidine-2,4-dione. Angene Chemical.[Link]

  • IMIDAZOLIDONE Safety Data Sheet. Ataman Kimya. [Link]

  • [8] Laboratory Waste Management Guidelines (RCRA). Old Dominion University. [Link]

  • [9] Chapter 12: Laboratory Waste Management Plan. University of North Carolina (UNC) Policies. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。